Product packaging for Rhodionin(Cat. No.:CAS No. 85571-15-9)

Rhodionin

Cat. No.: B150534
CAS No.: 85571-15-9
M. Wt: 448.4 g/mol
InChI Key: CIAXXTSXVCLEJK-JOEVVYSCSA-N
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Description

Rhodionin has been reported in Rhodiola crenulata, Rhodiola sachalinensis, and Rhodiola rosea with data available.
from Rhodiola species;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B150534 Rhodionin CAS No. 85571-15-9

Properties

IUPAC Name

3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAXXTSXVCLEJK-JOEVVYSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85571-15-9
Record name Rhodionin
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Record name Rhodionin
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Record name 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside
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Record name RHODIONIN
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Foundational & Exploratory

The Chemical Landscape of Rhodionin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of natural compounds is paramount. This guide provides an in-depth look at the chemical structure, properties, and analytical methodologies related to Rhodionin, a flavonoid found in various Rhodiola species.

Chemical Structure and Properties of this compound

This compound is a flavonoid, specifically a herbacetin rhamnoside.[1][2] Its chemical structure is defined by a flavonoid aglycone (herbacetin) attached to a rhamnose sugar moiety.

Systematic IUPAC Name: 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1][3][4]

Synonyms: Herbacetin-7-O-α-L-rhamnopyranoside, Herbacetin 7-rhamnoside[1][3][4]

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C21H20O11[1][3][5][6]
Molar Mass 448.38 g/mol [1][4][5]
CAS Number 85571-15-9[3][4]
Solubility Soluble in DMSO[7]
Purity (Commercially available) >98% by HPLC[4][7]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different Rhodiola species and even within the same species depending on the plant part and extraction method used. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary methods for quantification.

Rhodiola SpeciesPlant PartExtraction SolventThis compound Content (mg/g of dry material)Reference
R. crenulataRoots and RhizomesMethanol/EtOAc0.4192 - 4.7260[8]
R. sachalinensisRoots80% Acetone3.98[3]
R. roseaRootUnspecified0.14 - 0.3[3]
R. roseaRoot80% Ethanol17[3]
HPLC Method Validation Data

The following table summarizes the validation parameters for a developed HPLC method for the quantification of this compound.

ParameterResultReference
Linearity (R²) >0.999[8]
Limit of Detection (LOD) 43.75 µg/g[8]
Intra-day Precision (RSD) 0.75%[8]
Inter-day Precision (RSD) 0.50%[8]
Repeatability (RSD) 0.67%[8]
Recovery 98.79% - 100.08%[8]

Experimental Protocols

Extraction of this compound from Rhodiola Species for Analysis

This protocol outlines a general procedure for the extraction of this compound from plant material for subsequent quantitative analysis.

  • Sample Preparation: The rhizomes and roots of the Rhodiola species are collected and dried at 35°C. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted twice with 60% ethyl alcohol at a solid to solvent ratio of 1:20. The extraction is carried out for 24 hours at 20°C in a rotary shaker.

  • Filtration: The combined extracts are filtered to remove solid plant material.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Sample for Analysis: The dried extract is dissolved in a suitable solvent, such as a water:acetonitrile mixture (90:10), and filtered through a 0.45 µm filter before injection into the HPLC system.[9]

HPLC Method for Quantification of this compound

This protocol describes a validated HPLC method for the quantitative determination of this compound.

  • Instrumentation: An Agilent 1100 Series HPLC system or equivalent, equipped with a multi-wavelength detector (MWD) or a photodiode array (PDA) detector.

  • Column: Chromsep SS (250 x 4.6 mm ID), with an Inertsil 5 ODS 2 precolumn, or a similar C18 column.[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient is from 92.5:7.5 (A:B) to 80:20 over 45 minutes, followed by a 5-minute isocratic elution.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: The effluent is monitored at 254 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve prepared from a certified reference standard of this compound.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like this compound.

  • Instrumentation: A Bruker Avance 600 III spectrometer or equivalent, operating at 600.13 MHz for ¹H and 150.9 MHz for ¹³C.

  • Solvent: Deuterated methanol (methanol-d4).

  • Reference: The residual solvent peaks (δH 3.31; δC 49.00) are used as reference points.[11]

  • Data Analysis: The acquired ¹H and ¹³C NMR spectral data are compared with published data to confirm the structure of this compound.

Visualizing Methodologies and Potential Pathways

experimental_workflow plant_material Rhodiola Plant Material (Roots and Rhizomes) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., 60% Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_prep Sample Preparation for HPLC (Dissolving and Filtering) crude_extract->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis

Caption: Workflow for the extraction and quantification of this compound.

potential_signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Upregulates Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Causes Antioxidant_Enzymes->Oxidative_Stress Reduces Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage Leads to

Caption: Proposed antioxidant mechanism of this compound.

Biological Activity and Signaling Pathways

While research on the specific biological activities of isolated this compound is ongoing, its presence in Rhodiola extracts suggests it contributes to the overall pharmacological effects of these plants. Flavonoids, in general, are known for their antioxidant properties. This compound and the closely related rhodiosin have shown antioxidant activity.[4] The proposed mechanism for this activity is through the scavenging of reactive oxygen species (ROS) and the potential upregulation of endogenous antioxidant enzymes, thereby reducing cellular oxidative stress.

Furthermore, as a derivative of herbacetin, this compound may share some of its biological activities. Herbacetin and its glycosides have been linked to effects on membrane structures and enzyme activities relevant to cancer and metabolism.[12] However, further research is needed to elucidate the specific signaling pathways directly modulated by this compound. Studies on Rhodiola extracts have identified effects on numerous pathways, including eNOS signaling, G-protein coupled receptor signaling, and glutamate receptor signaling, but the individual contribution of this compound to these effects has not been fully determined.[13][14]

References

Rhodionin: A Technical Whitepaper on its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases, characterized by progressive neuronal loss, represent a significant and growing challenge to public health. Oxidative stress, neuroinflammation, apoptosis, and mitochondrial dysfunction are core pathological pillars contributing to the onset and progression of these disorders. Rhodionin, a flavonoid glycoside found in plants of the Rhodiola genus, has emerged as a compound of interest for its potential neuroprotective properties. This technical document provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of this compound and its parent extracts. It details the compound's role in modulating key signaling pathways, presents quantitative data from relevant preclinical studies, and outlines the experimental protocols used to elucidate these effects. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway, inhibition of pro-inflammatory cascades such as NF-κB and MAPK, suppression of apoptotic signaling, and protection of mitochondrial function.

Core Neuroprotective Mechanisms of Action

The neuroprotective activity of this compound, often studied within the context of Rhodiola extracts, is multifaceted, targeting several core pathological processes in neurodegeneration.

Antioxidant and Anti-inflammatory Effects

A primary mechanism of neuroprotection is the potent antioxidant and anti-inflammatory activity, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of pro-inflammatory signaling cascades.

1.1.1 Activation of the Nrf2/ARE Pathway Under conditions of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), the Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism[1]. Rhodiola extracts containing bioactive compounds like this compound, salidroside, and rosavins have been shown to activate this pathway[1][2]. These compounds can interact with Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions[1]. This interaction leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, enhancing their expression[1][3]. This results in an increased cellular capacity to neutralize ROS through the upregulation of enzymes like superoxide dismutase (SOD), catalase, and heme oxygenase-1 (HO-1)[[“]][5][6].

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation This compound This compound / Rhodiola Bioactives This compound->Keap1_Nrf2 Inhibits Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination Keap1_Nrf2->Ub Keap1 Mediates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, HO-1, Catalase) ARE->Antioxidant_Genes Activates Antioxidant_Genes->ROS Scavenges

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

1.1.2 Inhibition of NF-κB and MAPK Signaling Neuroinflammation is a key feature of neurodegenerative diseases, often driven by the activation of microglia and astrocytes[7]. Lipopolysaccharide (LPS) or amyloid-beta (Aβ) can trigger these cells to release pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6[7][8]. Constituents of Rhodiola rosea suppress the production of these inflammatory mediators[7][9]. This is achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, they prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise drive the expression of pro-inflammatory genes[8][10].

Furthermore, these compounds modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. In response to stressors like L-glutamate, the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK is often increased, contributing to cytotoxicity[7]. Rosin and salidroside, compounds found alongside this compound in R. rosea, have been shown to decrease the phosphorylation of JNK and p38, thereby mitigating neurotoxicity[7][9].

Anti_Inflammatory_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) MAPK_pathway MAPK Pathway Inflammatory_Stimuli->MAPK_pathway NFKB_complex IκBα-NF-κB Complex Inflammatory_Stimuli->NFKB_complex Activates This compound This compound / Rhodiola Bioactives JNK_p38 p-JNK / p-p38 This compound->JNK_p38 Inhibits This compound->NFKB_complex Stabilizes (Inhibits IκBα degradation) MAPK_pathway->JNK_p38 Phosphorylates NFKB_free NF-κB NFKB_complex->NFKB_free Releases (IκBα degradation) NFKB_nuc NF-κB NFKB_free->NFKB_nuc Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFKB_nuc->Proinflammatory_Genes Activates

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.
Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss. Rhodiola extracts exert significant anti-apoptotic effects by modulating key regulators of this process. In models of cerebral ischemia/reperfusion, treatment with rhodioloside (salidroside) was found to decrease the rate of hippocampal neuron apoptosis[11]. This neuroprotection is linked to the regulation of the Bcl-2 family of proteins. The treatment increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[11]. A higher Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c and subsequent activation of the caspase cascade. Furthermore, rhodioloside treatment reduced the expression of the p53 protein, a key upstream regulator of apoptosis[11]. Pre-treatment with Rhodiola crenulata extract also reduced the percentage of caspase-3-positive cells in an animal model of Alzheimer's disease, confirming its ability to inhibit the execution phase of apoptosis[12].

Anti_Apoptotic_Pathway cluster_pathway Neuronal_Insult Neuronal Insult (Ischemia, Aβ, etc.) p53 p53 Neuronal_Insult->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c Release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Activates Apoptosis Apoptosis / Neuronal Death Caspase3->Apoptosis Executes This compound This compound / Rhodiola Bioactives This compound->p53 Reduces This compound->Bax Downregulates This compound->Bcl2 Upregulates This compound->Caspase3 Reduces

Caption: Anti-apoptotic mechanisms of this compound via Bcl-2/Bax and p53.
Mitochondrial Protection and Bioenergetics

Mitochondrial dysfunction is a central element in neurodegeneration, leading to energy failure and increased oxidative stress. In a rat model of Alzheimer's disease induced by streptozotocin, there was a significant decrease in ATP and cytochrome c oxidase (COX) levels in the hippocampus[12]. Pre-treatment with Rhodiola crenulata extract mitigated this, markedly increasing ATP and COX content and preserving mitochondrial structure and function[12]. This suggests that the neuroprotective effects are, in part, due to the preservation of mitochondrial respiratory chain function and cellular energy production.

Modulation of the Cholinergic System

Deficits in the cholinergic system are a hallmark of Alzheimer's disease. Rhodiola rosea extracts have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine[5]. In one study, an ethyl acetate-based extract of R. rosea (50 µg/ml) reduced AChE activity by 49.1%[5]. By inhibiting AChE, these compounds can increase the availability of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Quantitative Efficacy Data

The following tables summarize quantitative data from key preclinical studies, demonstrating the neuroprotective effects of Rhodiola extracts and their constituents.

Table 1: Effects on Antioxidant and Inflammatory Markers

Model SystemCompound/Extract & DoseMarkerResultReference
In vivo (Rat)Rhodiola heterodonta ExtractSOD Activity▲ 63.07 ± 1.5% increase[1][2][13]
In vivo (Rat)Rhodiola heterodonta ExtractCatalase Activity▲ 58.7 ± 1.6% increase[1][2][13]
In vivo (Rat model of AD)Rhodiola crenulata ExtractSOD Activity▲ Increased[14]
In vivo (Rat model of AD)Rhodiola crenulata ExtractMDA Level▼ Decreased[14]
In vitro (BV2 Microglia)R. rosea Constituents (1-50 µg/mL)TNF-α, IL-1β, IL-6 Production (LPS-induced)▼ Dose-dependent reduction[7][9]
In vitro (BV2 Microglia)R. rosea Constituents (1-50 µg/mL)NO Generation (LPS-induced)▼ Dose-dependent suppression[7]
In vitro (AChE Assay)R. rosea EtOAc Extract (50 µg/mL)AChE Activity▼ 49.1% inhibition[5]

SOD: Superoxide Dismutase; MDA: Malondialdehyde; NO: Nitric Oxide; LPS: Lipopolysaccharide; AChE: Acetylcholinesterase; ▲: Increase; ▼: Decrease.

Table 2: Effects on Cell Viability, Apoptosis, and Gene Expression

Model SystemCompound/Extract & DoseParameterResultReference
In vivo (Rat model of AD)Rhodiola crenulata Extract (3.0 g/kg)Apoptotic Neurons▼ Reduced number[12]
In vivo (Rat model of AD)Rhodiola crenulata Extract (3.0 g/kg)ATP & COX Levels▲ Markedly increased[12]
In vitro (HCN 1-A Neurons)R. rosea ExtractCell Survival (vs. H₂O₂/Glutamate)▲ Significantly increased[15][16]
In vitro (NS20Y Cells)RhodioLife (R. rosea Extract)CALCRL Gene Expression▲ 4-fold upregulation[17]
In vitro (NS20Y Cells)RhodioLife (R. rosea Extract)CDKN1A Gene Expression▲ 3-fold upregulation[17]
In vitro (NS20Y Cells)RhodioLife (R. rosea Extract)LPAR2 Gene Expression▲ 2-fold upregulation[17]

COX: Cytochrome c oxidase; CALCRL: Calcitonin receptor-like; CDKN1A: Cyclin-dependent kinase inhibitor 1A; LPAR2: Lysophosphatidic acid receptor 2; ▲: Increase; ▼: Decrease.

Key Experimental Protocols

The mechanisms of this compound and Rhodiola extracts have been elucidated through a variety of in vivo and in vitro experimental models.

In Vivo Alzheimer's Disease Rat Model
  • Model Induction: Alzheimer's disease-like pathology is induced in rats through the intracerebroventricular (ICV) injection of aggregated amyloid-beta peptides (Aβ1-42) or streptozotocin (STZ), which disrupts brain glucose metabolism[12][14].

  • Treatment Protocol: Rats are pre-treated with Rhodiola crenulata extract (RCE) via oral gavage at doses of 1.5, 3.0, or 6.0 g/kg for a period of 21 days prior to model induction[12].

  • Behavioral Assessment: Cognitive function is evaluated using standard behavioral tests such as the Morris Water Maze (MWM), which assesses spatial learning and memory by measuring escape latency and time spent in the target quadrant[14]. The Y-maze test is used to assess spontaneous alternation, a measure of spatial working memory[14].

  • Biochemical and Histological Analysis: Following behavioral testing, animals are sacrificed, and brain tissue (hippocampus and cortex) is collected. Biochemical assays are performed to measure levels of acetylcholine (ACh), choline acetyltransferase (ChAT) activity, SOD activity, and MDA content[14]. Western blotting is used to quantify the expression of proteins such as p-tau and p-GSK3β[14]. Immunohistochemistry and Nissl staining are used to assess neuronal damage, apoptosis (e.g., caspase-3 staining), and Aβ plaque formation in hippocampal regions[12][14].

In Vitro Neuroinflammation and Neurotoxicity Models
  • Cell Culture: Murine microglial cells (BV2) are used to model neuroinflammation. Primary cortical neurons or human neuroblastoma cell lines (e.g., SH-SY5Y, HCN 1-A) are used to study neurotoxicity and neuroprotection[7][9][15].

  • Induction of Pathology:

    • Inflammation: BV2 cells are stimulated with lipopolysaccharide (LPS) for 18 hours to induce an inflammatory response[7][9].

    • Neurotoxicity: Neuronal cells are exposed to toxins such as L-glutamate (60 μM) or hydrogen peroxide (H₂O₂) for 18-24 hours to induce excitotoxicity and oxidative stress-induced cell death[7][16].

  • Treatment Protocol: Cells are pre-treated with varying concentrations of Rhodiola rosea extracts or isolated constituents (e.g., 1-50 µg/mL) for a specified time (e.g., 30 minutes to 24 hours) prior to the addition of the inflammatory or toxic agent[7][9][16].

  • Endpoint Assays:

    • Inflammation: The production of nitric oxide (NO) in the culture medium is measured using the Griess reagent. The expression of iNOS and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) is quantified using Western blotting or ELISA[7][9].

    • Neurotoxicity: Cell viability is assessed using assays like MTT or PrestoBlue. Neurotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium[7].

    • Signaling Pathways: The activation state of key signaling proteins (e.g., p-JNK, p-p38, IκBα) is determined by Western blot analysis[7].

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture 1. Culture Neuronal or Microglial Cell Lines Pretreatment 2. Pre-treat with This compound / Extract Cell_Culture->Pretreatment Toxin_Addition 3. Add Toxin (Aβ, LPS, H₂O₂, Glutamate) Pretreatment->Toxin_Addition Incubation 4. Incubate for Specified Duration Toxin_Addition->Incubation Analysis_vitro 5. Perform Endpoint Analysis (Viability, Cytokines, Western Blot) Incubation->Analysis_vitro Animal_Model 1. Induce Neurodegeneration in Rodent Model (e.g., Aβ injection) Treatment_vivo 2. Administer this compound / Extract (e.g., Oral Gavage) Animal_Model->Treatment_vivo Behavioral_Tests 3. Conduct Behavioral Tests (Morris Water Maze, Y-Maze) Treatment_vivo->Behavioral_Tests Sacrifice 4. Sacrifice and Collect Brain Tissue Behavioral_Tests->Sacrifice Analysis_vivo 5. Perform Histo/Biochemical Analysis (IHC, Western Blot, ELISA) Sacrifice->Analysis_vivo

Caption: General experimental workflows for in vitro and in vivo studies.

Conclusion

This compound, as a key bioactive constituent of Rhodiola species, demonstrates significant neuroprotective potential through a confluence of mechanisms. Its ability to concurrently mitigate oxidative stress via Nrf2 activation, suppress neuroinflammation by inhibiting NF-κB and MAPK signaling, and prevent neuronal apoptosis by modulating the Bcl-2/Bax ratio provides a strong rationale for its further investigation as a therapeutic agent for neurodegenerative diseases. The presented quantitative data and experimental protocols offer a robust foundation for researchers and drug development professionals to design future studies aimed at translating these promising preclinical findings into clinical applications. Further research should focus on the specific pharmacokinetic and pharmacodynamic properties of purified this compound and its ability to cross the blood-brain barrier to optimize its therapeutic potential.

References

The Flavonoid Rhodionin: A Deep Dive into its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodionin is a naturally occurring flavonoid, specifically a herbacetin rhamnoside, found in various species of the Rhodiola genus.[1][2] Plants of the Rhodiola genus, commonly known as "golden root" or "roseroot," have a long history of use in traditional medicine in Asia and Europe for their adaptogenic, anti-fatigue, and neuroprotective properties. While much of the research on Rhodiola has focused on compounds like salidroside and rosavins, flavonoids such as this compound are increasingly being recognized for their potential contribution to the overall pharmacological effects of these plants. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and biosynthesis of this compound, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Natural Sources of this compound

This compound has been identified as a characteristic flavonoid in several species of the Rhodiola genus. Its presence and concentration can vary significantly between different species and even within the same species depending on the geographical origin and the plant part analyzed (rhizome vs. root).

Quantitative Analysis of this compound in Rhodiola Species

The following table summarizes the quantitative data available for this compound content in various Rhodiola species. The data has been compiled from different studies employing High-Performance Liquid Chromatography (HPLC) based methods for quantification.

Rhodiola SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
R. crenulataRhizome0.4192 - 4.7260[1]
R. sachalinensisRoot3.98[3]
Various Asian SpeciesRoots and Rhizomes0.04 - 5.7[3]
R. roseaRoot0.14 - 0.3[3]

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, culminating in the glycosylation of the flavonol herbacetin. While the complete enzymatic pathway for this compound biosynthesis in Rhodiola species has not been fully elucidated, a putative pathway can be constructed based on known flavonoid biosynthesis pathways in plants.

The biosynthesis starts with the production of the flavonoid aglycone, herbacetin. This process involves enzymes from the general phenylpropanoid and flavonoid pathways. The final step is the transfer of a rhamnose sugar moiety to the herbacetin backbone, a reaction catalyzed by a specific glycosyltransferase.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction of this compound from Rhodiola Plant Material

A widely used method for the extraction of flavonoids, including this compound, from Rhodiola species is solvent extraction.

Methodology:

  • Sample Preparation: Dried and powdered rhizomes or roots of the Rhodiola plant are used as the starting material.

  • Extraction Solvent: A mixture of ethanol and water (e.g., 70-90% ethanol) is commonly employed for efficient extraction of flavonoids.[3] Methanol can also be used.

  • Extraction Procedure:

    • Maceration: The plant material is soaked in the extraction solvent for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

    • Sonication or Reflux: To enhance extraction efficiency, techniques like ultrasonication or reflux extraction can be applied.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

The crude extract containing this compound can be further purified using chromatographic techniques.

Methodology:

  • Solid-Phase Extraction (SPE): The crude extract can be pre-purified using SPE cartridges (e.g., C18) to remove interfering substances.

  • Column Chromatography: The partially purified extract is subjected to column chromatography over silica gel or other suitable stationary phases. A gradient elution with a solvent system like chloroform-methanol is used to separate different fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions enriched with this compound are further purified by Prep-HPLC to obtain the pure compound.

Analytical Methodology: HPLC-MS for this compound Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of this compound in plant extracts.

HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid) and acetonitrile or methanol is employed.

  • Detection: A Photodiode Array (PDA) detector can be used to monitor the absorbance at the characteristic wavelength of this compound.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of flavonoids.

  • Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ion of this compound and in MS/MS mode to obtain fragmentation patterns for structural confirmation.

Workflow for HPLC-MS Analysis of this compound:

HPLC_MS_Workflow Sample_Preparation Sample Preparation (Extraction and Filtration) HPLC_Separation HPLC Separation (C18 column, gradient elution) Sample_Preparation->HPLC_Separation PDA_Detection PDA Detection (UV-Vis Spectrum) HPLC_Separation->PDA_Detection ESI_Ionization Electrospray Ionization (ESI) (Negative Mode) HPLC_Separation->ESI_Ionization Data_Analysis Data Analysis (Quantification and Identification) PDA_Detection->Data_Analysis MS_Analysis Mass Spectrometry Analysis (Full Scan and MS/MS) ESI_Ionization->MS_Analysis MS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of this compound using HPLC-MS.

Signaling Pathways and Biological Activities

The biological activities of Rhodiola extracts are attributed to a complex mixture of compounds, and the specific role of this compound is still under investigation. However, preliminary studies and the known activities of related flavonoids suggest potential mechanisms of action. Flavonoids, in general, are known to exert their effects through various signaling pathways. While specific data for this compound is limited, it is plausible that it may modulate pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.

Note: The following diagram represents a hypothetical signaling pathway based on the known activities of flavonoids and Rhodiola extracts. Further research is needed to confirm the direct effects of this compound on these pathways.

Rhodionin_Signaling This compound This compound ROS Reactive Oxygen Species This compound->ROS Inhibition IKK IκB kinase ROS->IKK MAPK_Kinases MAPK Kinases (e.g., p38, JNK, ERK) ROS->MAPK_Kinases IkB Inhibitor of κB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response AP1 AP-1 MAPK_Kinases->AP1 AP1->Pro_inflammatory_Cytokines Transcription

Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

This compound is a significant flavonoid constituent of many Rhodiola species, with concentrations varying depending on the species and plant part. Its biosynthesis is believed to follow the general flavonoid pathway, though the specific enzymes involved in the final glycosylation step in Rhodiola are yet to be identified. Standardized analytical methods, particularly HPLC-MS, are crucial for the accurate quantification of this compound in plant materials and commercial products. While research on the specific biological activities and underlying signaling pathways of isolated this compound is still in its early stages, its structural similarity to other bioactive flavonoids suggests it may contribute to the therapeutic effects of Rhodiola extracts, particularly in modulating inflammatory and oxidative stress pathways. Further investigation into the biosynthesis, pharmacology, and clinical potential of this compound is warranted to fully understand its role in human health and drug development.

References

Rhodionin: A Key Biomarker for the Identification and Quality Control of Rhodiola Species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rhodiola, commonly known as "golden root," encompasses a variety of species utilized in traditional medicine for their adaptogenic, anti-fatigue, and neuroprotective properties. The increasing global demand for Rhodiola-based products has led to concerns regarding the adulteration and misidentification of raw materials, necessitating robust analytical methods for species authentication and quality control. Rhodionin, a flavonoid glycoside, has emerged as a promising biomarker for the chemical differentiation of Rhodiola species. This technical guide provides a comprehensive overview of the use of this compound for this purpose, detailing quantitative data, experimental protocols, and relevant biochemical pathways.

Quantitative Analysis of this compound in Rhodiola Species

The concentration of this compound varies significantly among different Rhodiola species, making it a valuable chemical marker for identification. Comparative analysis using High-Performance Liquid Chromatography (HPLC) coupled with various detectors has enabled the quantification of this compound in numerous species. The table below summarizes findings from a study that analyzed 38 batches of fourteen Rhodiola species.

Rhodiola SpeciesThis compound Content (mg/g)
R. crenulata0.4192 - 4.7260
R. sachalinensis3.98
Other SpeciesFound in eight other species in varying amounts

Data compiled from a comparative analysis of fourteen Rhodiola species. The content of this compound in R. crenulata was quantified in 16 batches, showing a wide range. It was also detected in eight other species, indicating its potential as a differential marker.[1] Another study reported quantities of this compound in the range of 0.04–5.7 mg/g in 14 Asian Rhodiola species (not including R. rosea).[2]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for its use as a biomarker. Several chromatographic techniques have been validated for this purpose.

High-Performance Liquid Chromatography (HPLC-PDA/ESI-MS)

A validated HPLC method coupled with a Photodiode Array (PDA) detector and Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully used for the qualitative and quantitative analysis of this compound in Rhodiola species.[1]

Sample Preparation:

  • Accurately weigh 100 mg of powdered Rhodiola sample.

  • Perform ultrasonic extraction with 10 mL of 70% methanol (v/v) for 30 minutes at room temperature.[3]

  • Adjust the weight of the extract with 70% methanol to compensate for any loss.[3]

  • Centrifuge the extract at 14,000 rpm for 10 minutes.[3]

  • Filter the supernatant through a 0.22 µm membrane filter before injection.[3]

Chromatographic Conditions:

  • Column: Not explicitly stated in the primary source, but a C18 column is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically employed.[4]

  • Flow Rate: 1 ml/min.[4]

  • Injection Volume: 10 µl.[4]

  • Detection: PDA detector monitoring at 254 nm and 275 nm.[2] ESI-MS in negative ion mode for unambiguous identification based on the quasimolecular ions.[1]

Method Validation:

  • Linearity: The calibration curve for this compound should exhibit a correlation coefficient (R²) > 0.999.[1]

  • Precision: The relative standard deviations (RSDs) for intra-day and inter-day precision should be low, for example, 0.75% and 0.50%, respectively.[1]

  • Repeatability: The RSD for replicated analyses of the same sample should be minimal (e.g., within 0.67%).[1]

  • Recovery: The recovery rates should be within an acceptable range, such as 98.79-100.08%, with an RSD of less than 1.10%.[1]

  • Limit of Detection (LOD): The LOD (S/N=3) for this compound has been estimated to be 43.75 µg/g.[1]

Ultra-High-Performance Liquid Chromatography (UHPLC-DAD-ESI-MS/MS)

UHPLC offers faster analysis times and higher resolution.

Sample Preparation:

  • Similar to the HPLC protocol, involving extraction with 70% methanol and filtration.[5]

Chromatographic Conditions:

  • Column: ZORBAX SB-C18 (100 × 2.1 mm, 1.8 μm).[6][7]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[6][7]

  • Flow Rate: 0.450 ml/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 2.5 - 5.0 µL.[6]

  • Detection: DAD detection at a wavelength range of 200 to 400 nm.[6] ESI-MS/MS in negative ion mode with parameters such as a nebulizer pressure of 40 psi, a drying gas flow rate of 9 L/min, a gas temperature of 300°C, and a capillary voltage of 4.5 kV.[8]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the qualitative and semi-quantitative analysis of this compound and for fingerprinting Rhodiola species.

Sample Preparation:

  • Extract powdered plant material with a suitable solvent such as 70% ethanol or methanol.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates with silica gel 60 F254.[8]

  • Mobile Phase: A mixture of ethyl acetate, methanol, water, and formic acid (e.g., 77:13:10:2, v/v/v/v).[8][9]

  • Application: Apply sample and standard solutions as bands using a semi-automatic applicator.

  • Development: Develop the plate in a suitable chamber.

  • Detection: Visualize the bands under UV light at 254 nm and 366 nm.[9] Derivatization with reagents like sulfuric acid can enhance visualization.[9] Densitometric scanning can be used for quantification.

Visualizing the Workflow and Biosynthetic Context

Experimental Workflow for Rhodiola Species Identification

The following diagram illustrates the general workflow for identifying Rhodiola species using this compound as a biomarker.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Identification A Rhodiola Raw Material (Roots and Rhizomes) B Grinding to Powder A->B C Solvent Extraction (e.g., 70% Methanol) B->C D Filtration/Centrifugation C->D E HPLC-PDA/MS D->E F UPLC-MS/MS D->F G HPTLC D->G H Qualitative Identification (Retention Time, Mass Spectra) E->H I Quantitative Analysis (Peak Area vs. Standard) E->I F->H F->I G->H J Comparison with Reference Data H->J I->J K Species Identification/ Adulteration Detection J->K

Workflow for this compound-based Rhodiola Species Identification.
Proposed Biosynthetic Pathway of this compound

This compound is a flavonoid glycoside, specifically a herbacetin rhamnoside.[10] Its biosynthesis follows the general phenylpropanoid and flavonoid pathways. While the complete pathway in Rhodiola has not been fully elucidated, a plausible route is outlined below.

G cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Biosynthesis cluster_2 Glycosylation A L-Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C 4CL D Chalcone C->D CHS E Naringenin (a flavanone) D->E CHI F Kaempferol (a flavonol) E->F F3H, FLS G Herbacetin (a flavonol) F->G Flavonoid Hydroxylase H This compound (Herbacetin-7-O-rhamnoside) G->H Glycosyltransferase + UDP-Rhamnose PAL PAL: Phenylalanine ammonia-lyase FourCL 4CL: 4-Coumarate-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase F3H_FLS F3H: Flavanone 3-hydroxylase FLS: Flavonol synthase

Proposed Biosynthetic Pathway of this compound.

Conclusion

This compound serves as a reliable and characteristic biomarker for the identification and quality assessment of Rhodiola species. Its variable presence and concentration across different species allow for effective chemical differentiation. The analytical methods detailed in this guide, particularly HPLC and UPLC coupled with mass spectrometry, provide the necessary sensitivity and specificity for robust quality control in the herbal drug industry. The implementation of these techniques can help ensure the authenticity and consistency of Rhodiola products, thereby safeguarding consumer health and supporting the development of standardized herbal medicines. Further research to fully elucidate the biosynthetic pathway of this compound and other flavonoids in Rhodiola will provide deeper insights into the chemotaxonomy of this important medicinal plant genus.

References

Methodological & Application

Application Notes and Protocols for Rhodionin Standard Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodionin is a flavonoid glycoside found in several species of the Rhodiola genus, which has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and reproducible in vitro studies are crucial for elucidating the mechanisms of action of this compound and evaluating its potential as a therapeutic agent. A critical first step in conducting these assays is the correct preparation of a this compound standard solution. These application notes provide detailed protocols for the preparation of a this compound standard and its application in common in vitro antioxidant and anti-inflammatory assays.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₁--INVALID-LINK--
Molecular Weight 448.38 g/mol --INVALID-LINK--
Purity ≥98% (HPLC)Commercially available
Solubility Soluble in DMSO--INVALID-LINK--
Recommended Stock Concentration 10 mg/mL in DMSOGeneral laboratory practice
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months--INVALID-LINK--

Experimental Protocols

Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolving in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mg/mL solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a serial dilution of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for ascorbic acid as a positive control.

  • Assay Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound dilutions and the ascorbic acid dilutions. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or ascorbic acid.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol describes the evaluation of the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mg/mL in DMSO)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Ensure the final DMSO concentration is below 0.5%.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with media only).

  • Nitrite Measurement: After the incubation period, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Standard Preparation cluster_assay In Vitro Assay rhodionin_powder This compound Powder dissolve_dmso Dissolve in DMSO (10 mg/mL Stock) rhodionin_powder->dissolve_dmso aliquot_store Aliquot and Store (-80°C) dissolve_dmso->aliquot_store prepare_dilutions Prepare Serial Dilutions aliquot_store->prepare_dilutions Use Stock cell_treatment Treat Cells/Reaction Mixture prepare_dilutions->cell_treatment incubation Incubation cell_treatment->incubation data_acquisition Data Acquisition (e.g., Plate Reader) incubation->data_acquisition

signaling_pathway This compound This compound IKK IKK This compound->IKK Inhibition MAPK MAPK This compound->MAPK Modulation

Application Notes and Protocols for Studying Rhodionin's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodionin is a flavonoid glycoside found in several species of Rhodiola, a genus of medicinal plants with a long history of use in traditional medicine for its adaptogenic, anti-fatigue, and neuroprotective properties. Emerging research suggests that this compound, alongside other bioactive compounds in Rhodiola extracts like salidroside and rosavins, contributes to the plant's therapeutic effects. These effects are thought to be mediated through the modulation of key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the anti-inflammatory, neuroprotective, and anti-cancer effects of this compound. The methodologies described herein are designed to offer a robust framework for researchers to explore the mechanisms of action of this compound and to evaluate its potential as a therapeutic agent.

Data Presentation: Quantitative Effects of this compound and Related Compounds

Quantitative data for purified this compound is limited in the current scientific literature. The following table summarizes the available data for this compound and provides context with data from studies on Rhodiola rosea extracts and its other major bioactive constituents. This allows for a comparative overview of their biological activities.

Compound/ExtractCell LineAssayEndpointResultCitation
This compound Prostate Cancer Cell LineCytotoxicityIC5050 µg/mL[1]
This compound RAW 264.7 (Macrophage)Nitric Oxide ProductionIC50> 100 µM (no significant inhibition)[2]
Rhodiola rosea ExtractBladder Cancer Cell LinesGrowth InhibitionIC5071 - 264 µg/mL[3][4]
SalidrosideBV2 (Microglia)Nitric Oxide ProductionInhibitionDose-dependent decrease[5][6]
RosarinBV2 (Microglia)Nitric Oxide ProductionInhibitionDose-dependent decrease[5][6]
RosinPrimary Cortical NeuronsL-glutamate-induced neurotoxicityLDH releaseSignificant decrease[5][6]
SalidrosidePrimary Cortical NeuronsL-glutamate-induced neurotoxicityLDH releaseSignificant decrease[5][6]

Note: The limited availability of specific IC50 values for this compound highlights a gap in the current research and presents an opportunity for further investigation into its specific dose-dependent effects.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Materials:

  • Target cells (e.g., cancer cell lines, neuronal cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7 or BV2) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 or BV2 cells

  • 24-well cell culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells treated with this compound but not LPS, and a group with LPS alone.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Assay:

    • In a 96-well plate, add 50 µL of each supernatant.

    • Prepare a standard curve using the sodium nitrite standard solution.

    • Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK (p38, JNK) and NF-κB.

Materials:

  • Target cells

  • This compound and appropriate stimuli (e.g., LPS, glutamate)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or stimuli as required. Wash with cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer, Neuronal, Macrophage) Seeding Seeding in Plates (96, 24, or 6-well) Cell_Culture->Seeding Rhodionin_Treatment This compound Treatment (Dose-response) Seeding->Rhodionin_Treatment Stimulation Stimulation (e.g., LPS, Glutamate) Rhodionin_Treatment->Stimulation MTT Cell Viability (MTT Assay) Rhodionin_Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Rhodionin_Treatment->Apoptosis Inflammation Inflammation (Griess Assay) Rhodionin_Treatment->Inflammation Western_Blot Signaling Pathways (Western Blot) Rhodionin_Treatment->Western_Blot Stimulation->MTT Stimulation->Inflammation Stimulation->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Flow_Analysis Flow Cytometry Analysis Apoptosis->Flow_Analysis NO_Quant NO Quantification Inflammation->NO_Quant Band_Densitometry Band Densitometry Western_Blot->Band_Densitometry

Caption: Experimental workflow for studying this compound's effects.

Rhodionin_Signaling_Pathways cluster_stimuli External Stimuli cluster_this compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS NFkB NF-κB LPS->NFkB MAPK MAPK (JNK, p38) LPS->MAPK Glutamate Glutamate Glutamate->MAPK Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR This compound This compound This compound->NFkB This compound->MAPK This compound->mTOR Inflammation Inflammation (↓ NO, Cytokines) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Neuroprotection Neuroprotection MAPK->Neuroprotection Cell_Growth Cell Growth Inhibition mTOR->Cell_Growth

Caption: Hypothesized signaling pathways modulated by this compound.

Apoptosis_Assay_Logic cluster_quadrants Flow Cytometry Quadrants start Cells treated with this compound stain Stain with Annexin V-FITC & PI start->stain flow Analyze by Flow Cytometry stain->flow q1 Q1: Necrotic (AV-/PI+) q2 Q2: Late Apoptotic (AV+/PI+) q3 Q3: Viable (AV-/PI-) q4 Q4: Early Apoptotic (AV+/PI+) q3->q1 Necrosis q3->q4 Early Apoptosis q4->q2 Late Apoptosis

References

Application Notes and Protocols for In Vivo Efficacy Studies of Rhodionin

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Experimental Design for Rhodionin Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a flavonoid glycoside found in Rhodiola species, has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] These application notes provide a detailed framework for designing and conducting in vivo efficacy studies to evaluate this compound in preclinical animal models of inflammation and oxidative stress. The protocols outlined below are based on established and widely used methods to ensure reproducibility and translational relevance.

Preclinical Evaluation of Anti-Inflammatory Efficacy

A common and effective model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.[4][5][6][7] This model allows for the assessment of a compound's ability to inhibit the inflammatory response, which is characterized by edema, and the infiltration of inflammatory cells.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable results.[8][9][10] The following workflow is recommended for evaluating the anti-inflammatory potential of this compound.

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction cluster_3 Data Collection cluster_4 Sample Collection and Analysis acclimatization Animal Acclimatization (7 days) grouping Random Grouping (n=6-8/group) acclimatization->grouping dosing Oral Administration of this compound or Vehicle grouping->dosing induction Subplantar Injection of Carrageenan (1%) dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours post-carrageenan) induction->measurement euthanasia Euthanasia (4 hours post-carrageenan) measurement->euthanasia collection Blood and Paw Tissue Collection euthanasia->collection analysis Biochemical and Histopathological Analysis collection->analysis

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound (to be dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least 7 days prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): No treatment.

    • Group II (Negative Control): Vehicle administration + Carrageenan.

    • Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.

    • Group IV-VI (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.

  • Dosing: Administer the respective treatments orally (p.o.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the left hind paw of each rat (except for the Normal Control group).[4][5]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4][11]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Sample Collection: At the end of the experiment (4 hours post-carrageenan), euthanize the animals. Collect blood samples for serum separation and excise the paw tissue.[4]

  • Biochemical Analysis: Analyze serum for inflammatory markers such as TNF-α and IL-1β using ELISA kits.

  • Histopathological Analysis: Fix the paw tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration.

Data Presentation
GroupTreatmentDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SEM)% Inhibition of EdemaSerum TNF-α (pg/mL) (Mean ± SEM)Serum IL-1β (pg/mL) (Mean ± SEM)
INormal Control-0.12 ± 0.01-15.3 ± 1.820.1 ± 2.2
IINegative ControlVehicle0.78 ± 0.050150.2 ± 10.5185.6 ± 12.3
IIIPositive ControlIndomethacin100.35 ± 0.0355.155.8 ± 4.1
IVThis compound250.65 ± 0.0416.7125.7 ± 9.8150.4 ± 11.0
VThis compound500.51 ± 0.0334.690.1 ± 7.5105.2 ± 8.7
VIThis compound1000.40 ± 0.0248.765.4 ± 5.378.9 ± 6.4

Evaluation of Antioxidant Efficacy In Vivo

Oxidative stress is a key pathological factor in many diseases.[12] Evaluating the ability of this compound to enhance the endogenous antioxidant defense system is crucial. This can be assessed by measuring the activity of key antioxidant enzymes in tissue homogenates from an appropriate animal model.

Experimental Design and Protocol

For this study, the same animal groups from the anti-inflammatory protocol can be utilized, or a separate study can be designed where oxidative stress is induced by other means (e.g., administration of a pro-oxidant). The paw tissue collected from the carrageenan-induced edema model is suitable for assessing oxidative stress markers, as inflammation is closely linked to oxidative stress.[13]

Protocol: Assessment of Antioxidant Enzyme Activity

Materials:

  • Paw tissue homogenate (prepared in phosphate buffer)

  • Spectrophotometer

  • Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)

  • Reagents for Malondialdehyde (MDA) assay (a marker of lipid peroxidation)

Procedure:

  • Tissue Homogenization: Homogenize the paw tissue in cold phosphate buffer (pH 7.4) and centrifuge to obtain the supernatant.

  • Protein Estimation: Determine the total protein content in the supernatant using a standard method (e.g., Bradford assay) for normalization of enzyme activities.

  • SOD Activity Assay: Measure SOD activity based on its ability to inhibit the autoxidation of pyrogallol or a similar method provided by a commercial kit.[14]

  • CAT Activity Assay: Determine CAT activity by measuring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[14][15]

  • GPx Activity Assay: Measure GPx activity by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

  • MDA Level Assay: Measure MDA levels, an indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Data Presentation
GroupTreatmentDose (mg/kg)SOD Activity (U/mg protein) (Mean ± SEM)CAT Activity (U/mg protein) (Mean ± SEM)GPx Activity (U/mg protein) (Mean ± SEM)MDA Levels (nmol/mg protein) (Mean ± SEM)
INormal Control-125.4 ± 8.945.2 ± 3.188.6 ± 6.21.2 ± 0.1
IINegative ControlVehicle60.8 ± 5.120.7 ± 1.842.3 ± 3.54.8 ± 0.3
IIIPositive ControlIndomethacin10105.3 ± 7.638.9 ± 2.775.1 ± 5.8
IVThis compound2575.2 ± 6.328.1 ± 2.055.4 ± 4.13.9 ± 0.3
VThis compound5098.6 ± 7.135.8 ± 2.568.9 ± 5.02.8 ± 0.2
VIThis compound100115.9 ± 8.242.1 ± 2.980.3 ± 6.11.9 ± 0.1

Proposed Signaling Pathways for this compound's Action

The anti-inflammatory and antioxidant effects of compounds from Rhodiola species are often attributed to their modulation of key signaling pathways.[16][[“]][18] Based on existing literature for related compounds, this compound may exert its effects through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 pathway is the master regulator of the antioxidant response, promoting the expression of antioxidant enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to AOE Antioxidant Enzymes (SOD, CAT, GPx) ARE->AOE Transcription

Figure 3: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy in models of inflammation and oxidative stress. The detailed protocols and data presentation formats are designed to facilitate robust and reproducible research. The proposed signaling pathways offer a mechanistic framework for further investigation into this compound's mode of action. Adherence to these guidelines will aid researchers in generating high-quality preclinical data to support the potential development of this compound as a therapeutic agent.

References

Application of Rhodionin in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rhodionin, a phenylpropanoid glycoside found in Rhodiola species, is emerging as a promising bioactive compound for cosmetic and dermatological applications. Its potent antioxidant, anti-inflammatory, and anti-aging properties make it a compelling ingredient for formulations aimed at protecting and rejuvenating the skin. This document provides detailed application notes, experimental protocols, and summaries of quantitative data to support the integration of this compound into cosmetic research and development.

Key Bioactivities and Mechanisms of Action:

This compound, often in conjunction with other active compounds from Rhodiola rosea such as salidroside and rosavins, exerts its beneficial effects on the skin through multiple pathways:

  • Anti-inflammatory Action: this compound has been shown to ameliorate skin inflammation by inhibiting key signaling pathways. It suppresses the nuclear translocation of NF-κB and inhibits the phosphorylation of MAPKs (ERK1/2, p38, JNK) and the PI3K/Akt signaling pathway.[1][2] This leads to a reduction in the expression of pro-inflammatory mediators like COX-2, various interleukins (IL-1α, IL-1β, IL-6, IL-8), and TNF-α in keratinocytes.[1]

  • Antioxidant Effects: As a strong antioxidant, this compound helps to protect skin cells from oxidative stress induced by factors like UV radiation.[3][4][5] It scavenges intracellular reactive oxygen species (ROS), thereby preventing cellular damage that contributes to premature aging.[1] Studies on Rhodiola rosea extracts, which contain this compound, have demonstrated their ability to enrich the cellular antioxidant defenses of cultured human keratinocytes.[5]

  • Anti-aging Properties: The anti-aging effects of this compound are linked to its ability to inhibit enzymes that degrade the extracellular matrix. By inhibiting collagenase and elastase, this compound helps to maintain the skin's structural integrity, elasticity, and firmness. Furthermore, its antioxidant properties play a crucial role in preventing and repairing UV-induced photoaging.[6][7]

  • Skin Whitening and Hyperpigmentation Control: Extracts from Rhodiola species containing this compound have been shown to inhibit tyrosinase, the key enzyme in melanin synthesis.[8] This suggests its potential application in cosmetic formulations for skin lightening and addressing hyperpigmentation disorders.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and Rhodiola rosea extracts from various studies.

Table 1: In Vitro Antioxidant Activity

AssayTest SubstanceConcentrationResult (IC50 or % Inhibition)Reference
DPPH Radical ScavengingRhodiola crenulata Ethyl Acetate Extract-IC50: 5.3 µg/mL (for ethyl gallate), 5.9 µg/mL (for rosavin)[9]
Hydroxyl Radical (•OH) ScavengingRhodiosin-IC50: 0.21 µM[3]
Superoxide Radical (•O2-) ScavengingRhodiosin-IC50: 0.15 µM[3]

Table 2: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity

AssayTest SubstanceConcentrationResult (% Inhibition)Reference
Cyclooxygenase-2 (COX-2) InhibitionRhodiola rosea Tincture ExtractVariesPotent inhibition observed (concentration-dependent)[10]
Phospholipase A2 (PLA2) InhibitionRhodiola rosea Tincture ExtractVariesPotent inhibition observed (concentration-dependent)[10]
Hyaluronidase InhibitionRhodiola with Trachurus sp. Extract0.05% and 0.1%Decreased enzyme activity[11]

Table 3: Clinical Study on Skin Improvement (Rhodiola Extract)

ParameterDuration of TreatmentResult (% Improvement)Reference
Melanin Reduction2 weeks7.98%[12]
Melanin Reduction4 weeks14.67%[12]
Skin Brightness Improvement2 weeks10.12%[12]
Skin Brightness Improvement4 weeks17.51%[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Cell Viability Assay (MTT Protocol)

This protocol is used to assess the cytotoxicity of this compound on skin cells (e.g., keratinocytes, fibroblasts).

Materials:

  • 96-well plates

  • Human keratinocytes (e.g., HaCaT) or fibroblasts

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well.

  • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Tyrosinase Inhibition Assay (Colorimetric)

This assay determines the ability of this compound to inhibit the enzyme responsible for melanin production.

Materials:

  • 96-well plate

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine as substrate

  • Phosphate buffer (pH 6.8)

  • This compound stock solution

  • Kojic acid (as a positive control)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test sample (this compound at various concentrations), positive control (Kojic acid), and a blank (buffer).[14]

  • Add 50 µL of the tyrosinase enzyme solution to each well.

  • Incubate at 25°C for 10 minutes.[14]

  • Add 30 µL of the substrate solution (L-DOPA or L-Tyrosine) to each well to start the reaction.[14]

  • Measure the absorbance at 475-510 nm at regular intervals (e.g., every minute) for up to 60 minutes in kinetic mode.[14][15]

  • Calculate the rate of reaction (slope) for each sample.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Collagenase Inhibition Assay (Colorimetric)

This protocol assesses the potential of this compound to prevent collagen degradation.

Materials:

  • 96-well plate

  • Collagenase from Clostridium histolyticum

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) as substrate

  • Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)

  • This compound stock solution

  • 1,10-Phenanthroline or EGCG (as a positive control)

  • Microplate reader

Procedure:

  • Add 25 µL of Tricine buffer to each well of a 96-well plate.

  • Add 25 µL of the this compound solution at various concentrations, the positive control, or buffer (for the enzyme control) to the respective wells.

  • Add 25 µL of the collagenase solution (0.8 U/mL) to all wells except the blank.

  • Incubate the plate at 37°C for 20 minutes.

  • Add 25 µL of the FALGPA substrate (2 mM) to all wells to initiate the reaction.

  • Immediately measure the change in absorbance at 345 nm over time using a microplate reader.[16]

  • The percentage of collagenase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Elastase Inhibition Assay (Spectrophotometric)

This assay evaluates the ability of this compound to inhibit the breakdown of elastin.

Materials:

  • 96-well plate

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) as substrate

  • Tris-HCl buffer (0.2 M, pH 8.0)

  • This compound stock solution

  • Epigallocatechin gallate (EGCG) (as a positive control)

  • Microplate reader

Procedure:

  • Add 60 µL of Tris-HCl buffer to each well of a 96-well plate.[16]

  • Add 10 µL of the this compound solution at various concentrations, the positive control, or buffer (for the enzyme control) to the respective wells.[16]

  • Add 20 µL of the elastase solution (0.34 U/mL) and incubate at 25°C for 15 minutes.[16]

  • Add 10 µL of the SANA substrate to each well to start the reaction and incubate at 25°C for 20 minutes.[16]

  • Measure the absorbance at 405-410 nm.[17][18]

  • The percentage of elastase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its cosmetic potential.

experimental_workflow cluster_sourcing Sourcing & Extraction cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_formulation Formulation & Stability rhodiola Rhodiola Species extraction Extraction & Isolation rhodiola->extraction This compound Pure this compound extraction->this compound antioxidant Antioxidant Assays (DPPH, ABTS) This compound->antioxidant enzyme Enzyme Inhibition Assays (Tyrosinase, Collagenase, Elastase) This compound->enzyme cell_culture Cell Culture (Keratinocytes, Fibroblasts) This compound->cell_culture formulation Cosmetic Formulation This compound->formulation viability Cell Viability Assay (MTT) cell_culture->viability anti_inflammatory Anti-inflammatory Assays (Cytokine Measurement) cell_culture->anti_inflammatory western_blot Western Blot (NF-κB, MAPK, Akt phosphorylation) anti_inflammatory->western_blot qpcr qPCR (Gene expression of inflammatory mediators) anti_inflammatory->qpcr stability Stability Testing formulation->stability anti_inflammatory_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimuli Inflammatory Stimuli (e.g., UV, Pathogens) pi3k PI3K stimuli->pi3k erk ERK1/2 stimuli->erk p38 p38 stimuli->p38 jnk JNK stimuli->jnk ikk IKK stimuli->ikk This compound This compound This compound->pi3k This compound->erk This compound->p38 This compound->jnk This compound->ikk akt Akt pi3k->akt activates akt->ikk activates inflammation Inflammatory Response (Cytokines, COX-2) erk->inflammation contributes to p38->inflammation contributes to jnk->inflammation contributes to ikb IκBα ikk->ikb phosphorylates (degradation) nfkb NF-κB nfkb_nucleus NF-κB (in nucleus) nfkb->nfkb_nucleus translocates nfkb_nucleus->inflammation induces gene expression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodionin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Rhodionin from plant material, primarily from Rhodiola species.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause Recommended Solution
Low this compound Yield Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.This compound, a flavonoid glycoside, is best extracted with moderately polar solvents. Studies have shown that 70-90% ethanol provides a high extraction efficiency for flavonoids from Rhodiola rosea.[1] Methanolic extraction has also been shown to be effective.[2][3] Avoid using pure water or highly non-polar solvents as they result in significantly lower yields.[1]
Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.For conventional extraction methods like maceration, room temperature can be effective, though slightly elevated temperatures (e.g., 40-60°C) can improve efficiency.[4] For techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), temperature is a critical parameter to optimize. For UAE, temperatures around 25-50°C are often used.[5][6] For MAE, higher temperatures (e.g., 90°C) for a short duration have been shown to be effective for extracting similar compounds.
Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of this compound from the plant matrix.For maceration, a 5-day period with intermittent shaking can yield about 75% of the total extractable amount, with repeated extractions improving the yield.[1] For UAE and MAE, extraction times are significantly shorter, often in the range of minutes.[7][8] It is crucial to optimize the extraction time for the specific method being used.
Inadequate Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to saturation of the solvent and incomplete extraction.A common starting ratio is 1:10 or 1:20 (w/v) of plant material to solvent.[5] Increasing the solvent-to-solid ratio can lead to a slight increase in the yield of total phenols and flavonoids.[5]
Large Particle Size of Plant Material: Larger particles have a smaller surface area-to-volume ratio, which can hinder solvent penetration and slow down the extraction process.The plant material should be ground to a fine powder. A particle size of 0.15-0.8 mm has been used in studies.[1]
Co-extraction of Impurities Non-selective Extraction Method: The chosen method may be extracting a wide range of compounds in addition to this compound.While initial extraction will always yield a mixture of compounds, subsequent purification steps are necessary. Techniques like flash chromatography or the use of macroporous resins can be employed to purify this compound from the crude extract.[9][10]
Inappropriate Solvent: The solvent may be too broad in its extraction capabilities.While 70-90% ethanol is effective for this compound, it will also extract other compounds.[1] A multi-step extraction with solvents of varying polarity could be explored for selective fractionation.
Degradation of this compound Exposure to High Temperatures for Extended Periods: Flavonoids can be susceptible to degradation at high temperatures.While different drying conditions of the plant material (45°C vs. 65°C) did not show a significant effect on flavonoid content, prolonged exposure to high temperatures during extraction should be avoided.[1] Modern techniques like UAE and MAE are advantageous as they often require shorter extraction times, minimizing thermal degradation.[7][8]
Presence of Degrading Enzymes: Endogenous plant enzymes could potentially degrade this compound after harvesting and during processing.Proper drying of the plant material immediately after harvesting is crucial to deactivate enzymes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective conventional extraction method for this compound?

Maceration with 70-90% ethanol is a simple and effective conventional method.[1] To maximize the yield, it is recommended to perform successive extractions (2-3 times) on the same plant material, as a single extraction may only yield about 75% of the total extractable flavonoids.[1]

Q2: How do modern extraction techniques like UAE and MAE compare to conventional methods for this compound extraction?

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods. They generally provide higher extraction yields in a much shorter time and with less solvent consumption.[7] For instance, the optimal extraction time for salidroside (another compound from Rhodiola) using UAE was 10 minutes, and for MAE, it was only 20 seconds.[7] These rapid methods can also minimize the thermal degradation of heat-sensitive compounds.

Q3: What type of solvent is best for this compound extraction?

Hydro-alcoholic mixtures, particularly 70-90% ethanol, are highly effective for extracting this compound and other flavonoids from Rhodiola species.[1] Methanol has also been shown to be an efficient solvent.[2][3] The choice of solvent can influence the overall composition of the extract.

Q4: Does the part of the plant used affect the this compound yield?

Yes, the concentration of flavonoids can differ between the roots and rhizomes of Rhodiola rosea. Roots have been found to contain a higher concentration of flavonoids compared to rhizomes.[1]

Q5: How can I purify this compound from the crude extract?

Several chromatographic techniques can be used for the purification of this compound. Medium-pressure liquid chromatography (MPLC) and high-speed counter-current chromatography (HSCCC) are effective methods.[11] The use of macroporous adsorption resins is another efficient technique for separating and enriching flavonoids from the crude extract.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.

Table 1: Comparison of this compound and Rhodiosin Content with Different Extraction Methods

Extraction MethodThis compound (mg/100g)Rhodiosin (mg/100g)Plant MaterialSource
Conventional Ethanol Extraction1.55 - 5.618.72 - 25.90Rhodiola rosea[2]
Accelerated Solvent Extraction (Methanol)81.92 - 175.63320.38 - 619.65Rhodiola rosea[2]

Table 2: Influence of Ethanol Concentration on Flavonoid Extraction

Ethanol ConcentrationRelative Extraction EfficiencySource
70-90%Highest[1]
50%Slightly Lower[1]
30%Considerably Lower[1]
Pure WaterBelow Limit of Quantification[1]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

  • Preparation of Plant Material: Dry the Rhodiola roots or rhizomes at 45°C for 6 days and grind them into a powder with a particle size of 0.15-0.8 mm.[1]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a suitable flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).

    • Seal the flask and shake for 2 hours at room temperature.[1]

    • Let the mixture macerate for 5 days, with intermittent shaking for 30 minutes each day.[1]

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the plant residue.

    • Collect the filtrate.

    • For exhaustive extraction, repeat the extraction process on the plant residue two more times with fresh solvent.[1]

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

  • Analysis: Analyze the this compound content in the extract using a validated HPLC method.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 1 g of the powdered plant material in a flask.

    • Add 50 mL of 50% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[5]

  • Filtration and Concentration:

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator.

  • Analysis: Quantify the this compound content using HPLC.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Harvest Harvest Plant Material (Roots/Rhizomes) Dry Drying (e.g., 45°C) Harvest->Dry Grind Grinding (0.15-0.8 mm) Dry->Grind Maceration Maceration (70-90% EtOH, 5 days) Grind->Maceration UAE Ultrasound-Assisted Extraction (50% EtOH, 30 min) Grind->UAE MAE Microwave-Assisted Extraction (e.g., 60% EtOH, <1 min) Grind->MAE Filter Filtration Maceration->Filter UAE->Filter MAE->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify HPLC HPLC Analysis Purify->HPLC Troubleshooting_Logic Start Low this compound Yield Solvent Is the solvent optimal? (70-90% EtOH) Start->Solvent Temp Is the temperature optimized? Solvent->Temp Yes AdjustSolvent Adjust Solvent to 70-90% Ethanol Solvent->AdjustSolvent No Time Is the extraction time sufficient? Temp->Time Yes AdjustTemp Optimize Temperature (e.g., 40-60°C for maceration) Temp->AdjustTemp No Ratio Is the solid-to-liquid ratio adequate? Time->Ratio Yes AdjustTime Optimize Extraction Time (e.g., successive extractions) Time->AdjustTime No Particle Is the particle size small enough? Ratio->Particle Yes AdjustRatio Increase Solvent Volume (e.g., 1:20 w/v) Ratio->AdjustRatio No End Yield Improved Particle->End Yes AdjustParticle Grind to Finer Powder (0.15-0.8 mm) Particle->AdjustParticle No AdjustSolvent->Temp AdjustTemp->Time AdjustTime->Ratio AdjustRatio->Particle AdjustParticle->End

References

Troubleshooting Rhodionin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of peak tailing for Rhodionin in reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetric peak where the latter part of the peak is drawn out.[1] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues in the analytical method or HPLC system.[1][2] For this compound, a flavonoid with multiple polar hydroxyl groups, peak tailing is often linked to secondary chemical interactions within the column.

This guide will help you systematically identify and resolve the root cause of this issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: In an ideal HPLC separation, a peak should be symmetrical and resemble a Gaussian distribution. Peak tailing occurs when the peak is distorted, with a trailing edge that is longer than the leading edge.[3] This asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates a tailing issue.[1][4]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making it difficult to separate and accurately identify all compounds in your sample.[2]

  • Inaccurate Quantification: The distortion makes it challenging for chromatography data systems to correctly determine the beginning and end of the peak, leading to imprecise and inaccurate area calculations.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection for your analysis.[2]

Q2: What is the most common cause of peak tailing for a polar compound like this compound?

A2: The most frequent cause of peak tailing for polar analytes such as this compound is secondary-site interaction on the stationary phase.[4] this compound has several phenolic hydroxyl groups which can become negatively charged depending on the pH. These charged groups can then interact with residual silanol (Si-OH) groups on the surface of the silica-based C18 column, which are also acidic.[5][6] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing some this compound molecules to be retained longer and elute more slowly, resulting in a tailing peak.[2][4]

Q3: How does the mobile phase pH affect this compound's peak shape, and what should I do about it?

A3: The mobile phase pH is one of the most powerful tools for controlling peak shape for ionizable compounds like this compound.[7][8]

  • Mechanism: If the mobile phase pH is near the pKa of this compound's phenolic groups or the column's silanol groups (pKa ≈ 3.5), a mixture of ionized and non-ionized forms will exist for both.[2][9] This leads to multiple retention interactions and results in peak broadening or tailing.[9]

  • Solution: To improve peak shape, it is crucial to suppress the ionization of the surface silanol groups. By adjusting the mobile phase to a low pH (typically ≤ 3), the silanol groups become fully protonated (Si-OH instead of Si-O⁻).[3][4] This minimizes the secondary ionic interactions with this compound, leading to a more symmetrical peak. Adding an acidic modifier like 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common and effective strategy.[10]

Q4: Can my choice of HPLC column contribute to this compound peak tailing?

A4: Yes, the column is a critical factor.

  • Silica Quality: Older columns (Type A silica) have a higher concentration of acidic, unreacted silanol groups, which are prone to causing peak tailing with polar compounds.[3]

  • End-Capping: Modern columns (Type B silica) are typically "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[4][11] Using a high-quality, end-capped C18 or C8 column is highly recommended to reduce tailing.

  • Column Contamination and Voids: Over time, columns can become contaminated with strongly retained matrix components, or a void can form at the column inlet.[12][5] These issues disrupt the flow path and can cause tailing for all peaks. Flushing the column with a strong solvent or replacing it may be necessary.[1]

Q5: How can my sample preparation lead to peak tailing?

A5: Several aspects of sample preparation can negatively affect peak shape.

  • Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reverse-phase) than your initial mobile phase, it can cause peak distortion, including tailing.[2] Early eluting peaks are most affected. The best practice is to dissolve your sample in the mobile phase itself or in a weaker solvent.[2]

  • Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[2] To check for this, try diluting your sample or reducing the injection volume.[1][13]

  • Matrix Effects: If your sample is from a complex matrix (e.g., a crude plant extract), other compounds can interfere with the chromatography or contaminate the column, causing tailing.[1][5] Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can remove these interferences.[5][11]

Q6: What instrumental or system factors might be causing the observed peak tailing?

A6: Issues within the HPLC system itself, often referred to as "extra-column effects," can cause peak broadening and tailing.

  • Dead Volume: Excessive volume between the injector, column, and detector can cause the separated peak to spread out before it is detected.[12] This can be caused by using tubing with an unnecessarily wide internal diameter or by poor connections between fittings.[6][11]

  • Fittings and Tubing: Ensure all fittings are properly tightened and that the tubing is cut cleanly and sits flush within the port to avoid creating small voids where the sample can diffuse.[14] Using shorter, narrower tubing (e.g., 0.005" ID) can minimize these effects.[11]

  • Guard Column: A contaminated or worn-out guard column will cause the same issues as a bad analytical column. Try removing the guard column to see if peak shape improves; if it does, replace the guard cartridge.[13]

Data and Protocols

Table 1: Troubleshooting Summary for this compound Peak Tailing
Potential Cause Parameter to Check/Adjust Recommended Action Expected Outcome
Secondary Silanol Interactions Mobile Phase pHAdd 0.1% formic acid or phosphoric acid to the aqueous mobile phase to achieve a pH of 2.5-3.0.[2]Silanol groups are protonated, reducing ionic interaction and leading to a sharper, more symmetrical peak.
Column Chemistry Column Type & AgeUse a modern, high-purity, end-capped C18 or C8 column.[11] If the column is old, replace it.Minimized surface silanol activity and improved peak shape.
Sample Overload Sample Concentration / Injection VolumeDilute the sample by a factor of 5 or 10, or reduce the injection volume.[2][13]Peak shape improves and becomes more Gaussian.
Sample Solvent Mismatch Sample DiluentDissolve the sample in the initial mobile phase composition or a weaker solvent.[2]Improved shape, especially for early-eluting peaks.
Column Contamination Column Performance & BackpressureFlush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol).[1]Contaminants are removed, potentially restoring peak shape and lowering backpressure.
Extra-Column Volume System Tubing & ConnectionsCheck all fittings for tightness. Use shorter, narrower ID tubing where possible.[11]Reduced peak broadening and tailing for all peaks.
Matrix Interference Sample PurityIncorporate a sample cleanup step like Solid Phase Extraction (SPE).[5]Removal of interfering compounds, leading to cleaner chromatography and better peak shape.
Experimental Protocol: Optimizing Mobile Phase pH for this compound Analysis

This protocol outlines a systematic approach to mitigate peak tailing by adjusting the mobile phase pH. It assumes a standard reverse-phase setup with a C18 column.

1. Initial Conditions (Based on a typical flavonoid method[10]):

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient for elution (e.g., 10% to 50% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV, at the λmax for this compound

  • Injection Volume: 5-10 µL

  • Sample: this compound standard dissolved in Methanol or Mobile Phase

2. Procedure for pH Modification:

  • Prepare an Unmodified Mobile Phase: Run the analysis using pure Water as Mobile Phase A. Observe and record the this compound peak shape and tailing factor. This is your baseline.

  • Prepare an Acid-Modified Mobile Phase: Prepare a fresh batch of Mobile Phase A consisting of Water with 0.1% v/v Formic Acid. Measure the pH (it should be approximately 2.7-2.8).

  • Equilibrate the System: Thoroughly flush the HPLC system and column with the new acid-modified mobile phase for at least 15-20 column volumes (e.g., ~30 minutes at 1 mL/min).

  • Re-analyze the Sample: Inject the same this compound standard and run the analysis under identical conditions.

  • Evaluate the Results: Compare the chromatogram to the baseline run. A significant reduction in peak tailing and an improved symmetry factor should be observed. The retention time may also shift.

3. Further Optimization (If Tailing Persists):

  • Try a Different Acid: If formic acid does not fully resolve the tailing, you can test 0.1% phosphoric acid, which will result in a lower pH.

  • Add a Buffer: For methods requiring very high reproducibility, using a formal buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5 instead of just an acid modifier can provide more stable results.[3][7]

Visualizations

Troubleshooting Workflow for Peak Tailing

G cluster_checks Systematic Troubleshooting cluster_mp_actions Mobile Phase Solutions cluster_col_actions Column Solutions cluster_sample_actions Sample Solutions cluster_system_actions System Solutions start This compound Peak Tailing Observed (Tf > 1.2) check_mp 1. Check Mobile Phase start->check_mp mp_ph Is pH low (≤3)? Is it freshly prepared? check_mp->mp_ph check_col 2. Check Column col_type Is column end-capped & in good condition? check_col->col_type check_sample 3. Check Sample sample_check Overload or Solvent Mismatch? check_sample->sample_check check_system 4. Check HPLC System system_check Any dead volume? (fittings, tubing) check_system->system_check mp_ph->check_col Yes mp_adjust Adjust pH with 0.1% Formic Acid. Prepare fresh mobile phase. mp_ph->mp_adjust No mp_adjust->check_col col_type->check_sample Yes col_replace Flush with strong solvent. Replace with new, end-capped column. col_type->col_replace No col_replace->check_sample sample_check->check_system No sample_adjust Dilute sample or reduce volume. Dissolve in mobile phase. sample_check->sample_adjust Yes sample_adjust->check_system system_adjust Check connections. Use shorter/narrower tubing. system_check->system_adjust Yes end_node Symmetrical Peak Achieved system_check->end_node No system_adjust->end_node

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Mechanism of Silanol Interaction and pH Suppression

G cluster_high_ph Condition 1: Mid-to-High pH (Tailing Occurs) cluster_low_ph Condition 2: Low pH (≤3) (Symmetrical Peak) rhodionin_ion This compound-O⁻ (Ionized Phenol) interaction Secondary Ionic Interaction (Strong Adsorption) rhodionin_ion->interaction silanol_ion Silica-Si-O⁻ (Deprotonated Silanol) silanol_ion->interaction peak_tail Result: Tailing Peak interaction->peak_tail modifier + H⁺ (e.g., Formic Acid) interaction->modifier rhodionin_neutral This compound-OH (Neutral Phenol) no_interaction Primary Hydrophobic Interaction Only (Normal Retention) rhodionin_neutral->no_interaction silanol_neutral Silica-Si-OH (Protonated Silanol) silanol_neutral->no_interaction peak_good Result: Symmetrical Peak no_interaction->peak_good modifier->silanol_neutral Suppresses Ionization

References

Preventing Rhodionin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Rhodionin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a flavonoid glycoside, specifically a rhamnoside of herbacetin, found in various Rhodiola species.[1][2] Like many natural phenolic compounds, this compound is susceptible to degradation under various physical and chemical conditions. Ensuring its stability during sample preparation is crucial for accurate quantification and analysis, which is vital for quality control of herbal products, pharmacological studies, and drug development.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of this compound during sample preparation include:

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5] However, some studies suggest that glycosylated flavonoids like this compound are more resistant to heat than their aglycone form (herbacetin).

  • Enzymatic Activity: The presence of endogenous enzymes, such as glycosidases, in the plant matrix can cleave the sugar moiety from this compound.[6]

  • Light: Exposure to UV or even ambient light can potentially lead to photodegradation of flavonoids.[7]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidative degradation of the flavonoid structure.[8]

Q3: What are the expected degradation products of this compound?

A3: The primary and most anticipated degradation pathway for this compound is the hydrolysis of the glycosidic bond, which would yield its aglycone, Herbacetin , and the sugar L-rhamnose . Further degradation of the herbacetin aglycone could occur under harsh conditions, leading to smaller phenolic compounds, though specific structures are not well-documented in the literature for this compound itself.

Troubleshooting Guide

Issue 1: Low Recovery of this compound in Extracts

Possible Causes:

  • Incomplete Extraction: The solvent system or extraction parameters may not be optimal for efficiently extracting this compound from the sample matrix.

  • Degradation during Extraction: this compound may be degrading during the extraction process due to unfavorable conditions.

  • Adsorption to Labware: Phenolic compounds can sometimes adsorb to the surfaces of glassware or plasticware.

  • Matrix Effects in Analysis: Components of the sample matrix may interfere with the analytical method (e.g., ion suppression in mass spectrometry), leading to an apparent low recovery.[9]

Solutions:

Solution Detailed Protocol
Optimize Extraction Solvent Studies have shown that a mixture of 70-90% ethanol in water is highly effective for extracting this compound from Rhodiola species.[1] If recovery is low, consider performing sequential extractions on the same sample to ensure exhaustive extraction.
Control Extraction Temperature While some heat can improve extraction efficiency, excessive temperatures should be avoided. If using methods like sonication, perform it in a temperature-controlled water bath to prevent overheating. For maceration, extraction at room temperature is generally recommended.[1]
Minimize Extraction Time Prolonged extraction times can increase the risk of degradation. Optimize the extraction duration to find the balance between maximum yield and minimal degradation.
Use High-Quality Solvents Ensure that the solvents used for extraction are of high purity and free from contaminants that could promote degradation.
Pre-treat Labware To minimize adsorption, consider using silanized glassware.
Evaluate Matrix Effects Prepare standards in a matrix that closely matches the sample extract to assess and correct for matrix effects in the analytical method.[9]
Issue 2: Inconsistent this compound Concentrations Across Replicate Samples

Possible Causes:

  • Sample Inhomogeneity: The distribution of this compound within the plant material may not be uniform.

  • Variable Degradation: Inconsistent exposure to light, temperature, or air during processing of individual samples.

  • Inconsistent Evaporation/Reconstitution: Variability in drying down extracts and reconstituting them can lead to concentration differences.

  • Pipetting Errors: Inaccurate pipetting during sample preparation or dilution.

Solutions:

Solution Detailed Protocol
Homogenize Samples Thoroughly Ensure that the plant material is finely and uniformly ground to a consistent particle size before extraction.
Standardize Sample Handling Process all samples under identical conditions. Protect samples from light by using amber vials or covering them with aluminum foil. Process samples on ice or in a cold room to minimize temperature-related degradation.
Careful Solvent Evaporation If solvent evaporation is necessary, use a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat. Ensure the residue is completely redissolved in the reconstitution solvent by vortexing and/or sonicating.
Calibrate Pipettes Regularly Ensure all pipettes are properly calibrated and use proper pipetting techniques.
Issue 3: Appearance of Unexpected Peaks in Chromatograms

Possible Causes:

  • This compound Degradation: The new peaks could be degradation products, such as the aglycone herbacetin.

  • Sample Matrix Contamination: The peaks may originate from other compounds in the plant extract or from external contamination.

  • Co-elution: An unexpected peak may be co-eluting with this compound, affecting its quantification.

Solutions:

Solution Detailed Protocol
Analyze for Expected Degradants If a peak corresponding to the retention time of herbacetin is observed, it is a strong indicator of this compound degradation. Confirm its identity using a reference standard and mass spectrometry if available.
Run a Blank Sample Analyze an extract of a blank matrix (if available) or a solvent blank to check for contaminants.
Optimize Chromatographic Method Adjust the mobile phase composition, gradient, or column temperature to improve the separation of this compound from interfering peaks.
Use Mass Spectrometry Detection LC-MS/MS can provide greater selectivity and can help to identify the chemical nature of the unknown peaks.[3][10]

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, the following table summarizes general stability information based on studies of this compound and similar flavonoids.

Condition Parameter Observation/Recommendation Citation
Temperature Drying TemperatureThis compound content is not significantly affected by drying temperatures of 45°C vs. 65°C.[1]
StorageFor long-term stability, extracts should be stored at -20°C or below in the dark.[11][12]
Freeze-Thaw CyclesMinimize freeze-thaw cycles as they can affect the stability of compounds in solution. Aliquot samples if repeated analysis is needed.[11][13][14]
pH Extraction/ProcessingMaintain a slightly acidic to neutral pH (around 4-6) to minimize hydrolysis of the glycosidic bond. Avoid strongly acidic or alkaline conditions.[3][4]
Solvent Extraction70-90% ethanol provides optimal extraction efficiency.[1]
StorageStore extracts in the extraction solvent or a solvent in which this compound is known to be stable. Avoid purely aqueous solutions for long-term storage if possible, as they can be more prone to microbial growth and hydrolysis.
Light Sample HandlingProtect samples from direct light exposure during all stages of preparation and analysis by using amber vials or covering containers with foil.[7]

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Rhodiola Plant Material
  • Sample Preparation:

    • Dry the plant material (roots or rhizomes) at a temperature not exceeding 50°C.

    • Grind the dried material to a fine, homogeneous powder (e.g., to pass through a 0.5 mm sieve).

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a suitable container (e.g., a 50 mL conical tube).

    • Add 20 mL of 70% ethanol (v/v in water).

    • Vortex the mixture for 1 minute.

    • Macerate for 24 hours at room temperature, protected from light, with occasional shaking. Alternatively, for a faster extraction, sonicate the mixture in a temperature-controlled water bath (e.g., at 25°C) for 30-60 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 70% ethanol. The supernatants can then be combined.

  • Sample Finalization:

    • Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial for analysis.

    • If necessary, the extract can be concentrated under a gentle stream of nitrogen at a temperature not exceeding 40°C and reconstituted in a suitable solvent for analysis.

Protocol 2: HPLC-UV Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: this compound has UV absorbance maxima around 274 nm and 380 nm.[1] A wavelength of 274 nm is commonly used for quantification.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Herbacetin Herbacetin This compound->Herbacetin Hydrolysis (Acidic/Enzymatic) L-Rhamnose L-Rhamnose This compound->L-Rhamnose Hydrolysis (Acidic/Enzymatic) Further_Degradation Further Degradation Products Herbacetin->Further_Degradation Oxidation/Heat

Caption: Primary degradation pathway of this compound.

cluster_workflow Recommended Sample Preparation Workflow start Start: Rhodiola Plant Material drying Drying (<50°C) start->drying grinding Grinding to Homogeneous Powder drying->grinding extraction Extraction (70% EtOH, RT, protected from light) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration analysis HPLC/LC-MS Analysis filtration->analysis

Caption: Workflow to minimize this compound degradation.

cluster_troubleshooting Troubleshooting Low this compound Recovery cluster_extraction_solutions Extraction Issues cluster_stability_solutions Stability Issues cluster_analytical_solutions Analytical Issues start Low this compound Recovery Detected check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Sample Stability start->check_stability check_analytical Investigate Analytical Method start->check_analytical solvent Optimize Solvent (70-90% EtOH) check_extraction->solvent re_extract Perform Sequential Extractions check_extraction->re_extract temp_control Control Temperature (RT or below) check_stability->temp_control light_protect Protect from Light check_stability->light_protect ph_control Ensure Neutral pH check_stability->ph_control matrix_effect Evaluate Matrix Effects check_analytical->matrix_effect method_optimization Optimize Chromatography check_analytical->method_optimization

Caption: Decision tree for troubleshooting low recovery.

References

Rhodionin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Rhodionin for long-term storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.

I. Troubleshooting Guide: Common Stability Issues

This guide addresses potential issues you may encounter with this compound stability during storage and experimentation.

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage conditions.Verify storage temperature (-80°C for long-term, -20°C for short-term). Ensure samples are protected from light. Prepare fresh working solutions daily.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.
Incompatibility with solvent or buffer.This compound is soluble in DMSO and ethanol-water mixtures. Assess the stability of this compound in your specific experimental buffer, especially at non-neutral pH.
Color Change in Solution Oxidation or degradation of the flavonoid structure.Discard the solution. Prepare a fresh solution using high-purity solvents. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing for storage.
Precipitation in Solution Exceeding solubility limits or solvent evaporation.Ensure the concentration does not exceed the solubility limit in the chosen solvent. Store vials tightly sealed to prevent solvent evaporation. If precipitation occurs upon thawing, gentle warming and sonication may help redissolve the compound.

II. Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -80°C in a tightly sealed container, protected from light.

2. How long is a this compound stock solution stable?

When prepared in a suitable solvent like DMSO, a stock solution of this compound is reported to be stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is crucial to protect the solution from light.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

3. Can I store my this compound stock solution at room temperature?

No, long-term storage at room temperature is not recommended as it can lead to degradation. For short-term handling during experiments, minimize exposure to light and ambient temperatures.

4. What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO and can be extracted from its natural source using 70-90% ethanol, suggesting good stability in these solvent systems. For cell-based assays, ensure the final concentration of DMSO is not cytotoxic.

5. How does pH affect the stability of this compound?

While specific data for this compound is limited, flavonoids in general are susceptible to degradation at alkaline pH. It is advisable to maintain solutions at a neutral or slightly acidic pH unless the experimental conditions require otherwise. If working with basic solutions, it is critical to assess this compound's stability under those specific conditions.

6. Is this compound sensitive to light?

Yes, protection from light is recommended for both solid this compound and its solutions to prevent photodegradation.[1] Use amber vials or wrap containers with aluminum foil.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

A. Protocol for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid this compound and the stock solution at 60°C for 24 hours in the dark.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV method (see Protocol B).

  • Peak Purity and Degradant Identification: Use a photodiode array (PDA) detector to assess peak purity. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation Expose Aliquots thermal Thermal Degradation (60°C, Dark) prep->thermal Expose Aliquots photo Photodegradation (UV/Vis Light) prep->photo Expose Aliquots hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant ID hplc->lcms If Degradation > Threshold

Caption: Workflow for conducting a forced degradation study on this compound.

B. Protocol for Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 270 nm and 350 nm). A PDA detector is ideal for monitoring multiple wavelengths and assessing peak purity.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study.

Signaling Pathway of Potential Flavonoid Degradation

G This compound This compound (Herbacetin Glycoside) Intermediate Unstable Intermediates (e.g., Chalcones) This compound->Intermediate Ring Fission Aglycone Herbacetin (Aglycone) This compound->Aglycone Hydrolysis Sugar Rhamnose This compound->Sugar Hydrolysis Stress Stress Factors (pH, Light, Heat, Oxidants) Stress->this compound Degradation Degradation Products (e.g., Phenolic Acids) Intermediate->Degradation Aglycone->Degradation

Caption: Potential degradation pathways for this compound under stress conditions.

IV. Quantitative Data Summary

Currently, there is limited published quantitative data on the degradation kinetics of this compound under various conditions. The following table provides a template for how such data, once generated through stability studies, should be structured for easy comparison.

Table 1: Hypothetical Degradation Data for this compound under Forced Degradation

Stress Condition Duration (hours) This compound Remaining (%) Major Degradation Products (Area %)
0.1 M HCl, 60°C2485.2DP1 (8.1%), DP2 (4.5%)
0.1 M NaOH, 60°C2435.7DP3 (25.3%), DP4 (18.9%)
3% H₂O₂, RT2470.1DP5 (15.6%), DP6 (10.2%)
60°C (Solid)2498.5Not significant
60°C (Solution)2492.3DP1 (3.5%)
Photolytic2465.4DP7 (20.1%), DP8 (11.3%)

DP = Degradation Product

Disclaimer: The data in Table 1 is for illustrative purposes only and does not represent actual experimental results. Researchers should generate their own data following the provided protocols.

References

Validation & Comparative

Comparative Analysis of Rhodionin Content in Rhodiola Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of rhodionin content across various Rhodiola species, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for quality control, species differentiation, and the exploration of this compound's therapeutic potential.

Data Presentation: this compound Content in Rhodiola Species

The concentration of this compound, a flavonoid with potential biological activities, varies significantly among different species of the Rhodiola genus. The following table summarizes the quantitative data on this compound content from various studies, providing a basis for species selection and standardization in research and development.

Rhodiola SpeciesThis compound Content (mg/g of dry weight)Reference
Rhodiola crenulata0.4192 - 4.7260[1]
Rhodiola sachalinensis3.98[2]
Rhodiola rosea0.14 - 17[2]
Rhodiola kirilowiiPresent (quantification not specified in cited literature)[2]
Rhodiola quadrifidaPresent (quantification not specified in cited literature)
Rhodiola imbricataPresent (quantification not specified in cited literature)
Rhodiola heterodontaPresent (quantification not specified in cited literature)
Rhodiola fastigiataPresent (quantification not specified in cited literature)
Rhodiola sacraPresent (quantification not specified in cited literature)
Rhodiola yunnanensisPresent (quantification not specified in cited literature)
Rhodiola himalensisPresent (quantification not specified in cited literature)

Note: "Present" indicates that this compound has been identified in the species, but specific quantitative data was not available in the reviewed literature. The wide range in R. rosea reflects variations reported across different studies and extraction methods.

Experimental Protocols

The quantification of this compound in Rhodiola species is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The following is a generalized experimental protocol based on methodologies reported in the scientific literature.[1]

Sample Preparation and Extraction
  • Plant Material: Dried and powdered roots and rhizomes of Rhodiola species are used for analysis.

  • Extraction Solvents: A common solvent system is a mixture of methanol and ethyl acetate.[2] Another effective solvent is 70% ethanol.

  • Extraction Method:

    • Weigh a precise amount of the powdered plant material.

    • Add the extraction solvent in a specific ratio (e.g., 1:10, solid to solvent).

    • Perform extraction using methods such as ultrasonication or maceration for a defined period (e.g., 30-60 minutes).

    • Centrifuge the mixture to separate the supernatant from the solid plant material.

    • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.

HPLC Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector and an Electrospray Ionization Mass Spectrometry (ESI-MS) detector is typically employed.[1]

  • Column: A C18 reversed-phase column is commonly used for the separation of this compound.

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as:

    • Solvent A: Water with a small percentage of an acidifier (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol. The gradient program involves a gradual increase in the proportion of Solvent B over the course of the analysis to elute compounds with different polarities.

  • Detection:

    • PDA Detector: Monitors the absorbance of the eluate over a range of wavelengths to detect and quantify this compound based on its UV-Vis spectrum.

    • ESI-MS Detector: Provides mass-to-charge ratio information, which confirms the identity of the this compound peak by matching its molecular weight.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using a certified this compound standard.

Mandatory Visualization

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Rhodiola species.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Dried & Powdered Rhodiola Sample Extraction Solvent Extraction (e.g., Methanol/EtOAc) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Inject into HPLC PDA PDA Detection HPLC->PDA MS ESI-MS Identification HPLC->MS Quantification Quantification PDA->Quantification MS->Quantification Confirm Identity End End Quantification->End This compound Content (mg/g)

Caption: Workflow for this compound Analysis.

Proposed Signaling Pathway: Mechanism of Lipase Inhibition by this compound

This compound has been identified as an inhibitor of lipase, an enzyme crucial for the digestion of dietary fats.[3] While the precise signaling cascade is not fully elucidated, a plausible mechanism involves the direct binding of this compound to the lipase enzyme, thereby preventing its catalytic activity. This inhibitory action reduces the breakdown of triglycerides into absorbable free fatty acids, potentially contributing to an anti-obesity effect.

Lipase_Inhibition cluster_process Dietary Fat Digestion cluster_inhibition Inhibition by this compound Triglycerides Dietary Triglycerides Lipase Pancreatic Lipase Triglycerides->Lipase Substrate FattyAcids Free Fatty Acids & Monoglycerides Lipase->FattyAcids Hydrolysis Absorption Intestinal Absorption FattyAcids->Absorption This compound This compound This compound->Lipase Inhibition

Caption: this compound's Lipase Inhibition.

References

Rhodionin vs. Salidroside: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical. This guide provides a detailed comparison of the antioxidant properties of two key constituents of Rhodiola species, rhodionin and salidroside, supported by experimental data and methodological insights.

Executive Summary

Emerging research indicates that while both this compound and salidroside, active compounds found in Rhodiola plants, possess antioxidant properties, their efficacy and mechanisms of action differ significantly. In direct radical scavenging assays, such as the DPPH and superoxide radical scavenging assays, this compound demonstrates markedly superior potency. Conversely, salidroside exhibits strong activity in hydroxyl radical scavenging and is well-documented to exert its antioxidant effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This guide synthesizes the available quantitative data and mechanistic studies to provide a clear comparison of these two compounds.

Quantitative Antioxidant Activity: A Head-to-Head Comparison

The antioxidant capacities of this compound and salidroside have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay, with a lower IC50 value indicating greater antioxidant activity.

Antioxidant AssayThis compound (IC50)Salidroside (IC50)L-Ascorbic Acid (IC50)Allopurinol (IC50)Reference
DPPH Radical Scavenging 19.49 ± 0.21 µM> 100 µM32.89 ± 0.70 µM-[1]
Superoxide Radical Scavenging (NBT) 13.19 ± 3.27 µM> 100 µM-7.03 ± 0.42 µM[1]
Hydroxyl Radical Scavenging Not Reported18.97 mg/LNot Reported-[2]

Note: L-Ascorbic acid and Allopurinol are used as positive controls in the respective assays.

The data clearly indicates that in chemical-based assays that measure direct radical scavenging, this compound is a potent antioxidant, outperforming even the well-known antioxidant L-ascorbic acid in the DPPH assay.[1] In contrast, salidroside shows weak to no activity in these direct scavenging assays. However, salidroside demonstrates significant efficacy in scavenging the highly reactive hydroxyl radical.[2]

Mechanistic Insights into Antioxidant Action

The antioxidant properties of this compound and salidroside are attributed to different underlying mechanisms.

This compound: A Direct Radical Scavenger

This compound, a flavonoid glycoside, is structurally characterized by the presence of multiple hydroxyl groups on its aromatic rings. This chemical structure is typical of flavonoids that exhibit strong antioxidant activity through direct radical scavenging.[3] The primary mechanism is believed to be hydrogen atom transfer (HAT), where the hydroxyl groups donate a hydrogen atom to a free radical, thereby neutralizing it.[3] As a herbacetin glycoside, the specific arrangement of these hydroxyl groups likely contributes to its potent radical scavenging capabilities observed in the DPPH and superoxide scavenging assays.[1]

Salidroside: An Nrf2 Pathway Activator

Salidroside, a phenylethanoid glycoside, primarily exerts its antioxidant effects through an indirect mechanism by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, salidroside promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cellular defense mechanism helps to mitigate oxidative damage.

Salidroside_Nrf2_Pathway Salidroside Salidroside Nrf2_Keap1 Nrf2-Keap1 Complex Salidroside->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 releases Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription

Figure 1. Simplified signaling pathway of salidroside-mediated Nrf2 activation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical with a deep violet color, which shows a maximum absorbance at around 517 nm. When it reacts with an antioxidant compound that can donate a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes to a pale yellow.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[5]

  • Sample preparation: The test compounds (this compound, salidroside) and a positive control (e.g., L-ascorbic acid) are prepared in a series of concentrations.[6]

  • Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.[7]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[7]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Superoxide Radical Scavenging Assay (NBT Method)

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻•). Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a blue-colored formazan product, which can be measured spectrophotometrically. The presence of antioxidants inhibits the reduction of NBT by scavenging the superoxide radicals.

Procedure:

  • Reaction mixture preparation: A reaction mixture is prepared containing phosphate buffer, NADH, NBT, and the test sample at various concentrations.[8]

  • Initiation of reaction: The reaction is initiated by adding PMS to the mixture.[9]

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5-15 minutes).[8][9]

  • Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 562 nm).[8]

  • Calculation: The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance in the presence of the sample compared to the control.

  • IC50 determination: The IC50 value is calculated from the dose-response curve.

Antioxidant_Assay_Workflow Start Start: Prepare Reagents (Radical solution, Buffers) Prepare_Samples Prepare Test Samples (this compound, Salidroside) & Positive Control (e.g., Ascorbic Acid) at various concentrations Start->Prepare_Samples Reaction_Setup Set up Reaction Mixtures: - Sample + Radical Solution - Control + Radical Solution - Blank (Solvent) Prepare_Samples->Reaction_Setup Incubation Incubate at specified temperature and time (e.g., 30 min at RT in dark) Reaction_Setup->Incubation Measurement Measure Absorbance at specific wavelength (e.g., 517 nm for DPPH) Incubation->Measurement Calculation Calculate Percentage of Radical Scavenging Measurement->Calculation IC50 Determine IC50 Value (Concentration for 50% scavenging) Calculation->IC50 End End: Compare Potency IC50->End

Figure 2. General experimental workflow for in vitro antioxidant capacity assays.

Conclusion

  • This compound is a superior direct radical scavenger, as demonstrated by its low IC50 values in DPPH and superoxide scavenging assays. Its mode of action is likely attributed to its flavonoid structure, which facilitates hydrogen atom donation to neutralize free radicals.

  • Salidroside , while a less effective direct radical scavenger in certain assays, demonstrates significant activity against the highly damaging hydroxyl radical. More importantly, its primary antioxidant role in a biological context is likely mediated through the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.

Therefore, the designation of which compound is a "better" antioxidant is context-dependent. For applications requiring potent, direct scavenging of certain free radicals, this compound shows greater promise based on the available in vitro data. However, for therapeutic strategies aimed at enhancing the overall cellular antioxidant capacity and resilience against oxidative stress, salidroside's ability to activate the Nrf2 pathway presents a compelling advantage.

For drug development professionals, these findings suggest that this compound could be a candidate for development as a direct-acting antioxidant, while salidroside may be more suitable for interventions targeting the modulation of cellular antioxidant responses. Further research, including in vivo studies and a broader range of antioxidant assays for this compound, is warranted to fully elucidate their comparative therapeutic potential.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Rhodionin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and natural product analysis, the accurate quantification of bioactive compounds is paramount. Rhodionin, a flavonoid glycoside found in plants of the Rhodiola genus, is noted for its potential therapeutic properties.[1][2][3] The choice of analytical methodology is critical for achieving reliable and efficient results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by representative experimental protocols and performance data.

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressures. UPLC systems utilize columns with sub-2 µm particles and can withstand much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi), which typically use 3-5 µm particles.[4][5] This fundamental difference leads to significant improvements in speed, resolution, and sensitivity.[6][7][8]

Experimental Workflow for Method Cross-Validation

Cross-validation is a formal process to confirm that two different analytical methods provide comparable results.[9][10] This is crucial when transferring a method from an older technology like HPLC to a more modern one like UPLC. The workflow ensures that the new method is a suitable replacement and maintains data integrity.

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Chromatographic Analysis cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_data 3. Data Processing & Comparison prep_start Prepare this compound Standard Stock Solution prep_cal Create Calibration Standards (e.g., 1-100 µg/mL) prep_start->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_start->prep_qc hplc_cal Inject Calibration Standards prep_cal->hplc_cal uplc_cal Inject Calibration Standards prep_cal->uplc_cal hplc_qc Inject QC Samples prep_qc->hplc_qc uplc_qc Inject QC Samples prep_qc->uplc_qc prep_sample Extract this compound from Matrix (e.g., Plant Material) hplc_sample Inject Extracted Samples prep_sample->hplc_sample uplc_sample Inject Extracted Samples prep_sample->uplc_sample data_hplc Process HPLC Data (Peak Area, Retention Time) hplc_qc->data_hplc data_uplc Process UPLC Data (Peak Area, Retention Time) uplc_qc->data_uplc data_compare Compare Performance Metrics (Accuracy, Precision, Linearity) data_hplc->data_compare data_uplc->data_compare data_conclusion Determine Method Equivalency data_compare->data_conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Experimental Protocols

The following protocols are representative methods for the analysis of this compound, derived from established procedures for flavonoid glycosides.[11][12][13]

Sample Preparation (Shared Protocol)
  • Standard Preparation: A stock solution of pure this compound standard is prepared in methanol (e.g., 1 mg/mL). This stock is serially diluted to create calibration standards ranging from 1 to 100 µg/mL.

  • Extraction from Plant Matrix: 1 gram of dried, powdered plant material is extracted with 20 mL of 70% methanol using ultrasonication for 30 minutes.[14] The mixture is then centrifuged, and the supernatant is collected.

  • Filtration: All solutions (standards and extracts) are filtered through a 0.22 µm syringe filter before injection to prevent clogging of the chromatographic system.

High-Performance Liquid Chromatography (HPLC) Method
  • System: Standard HPLC system with a UV-Vis Diode Array Detector (DAD).[11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[14]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm and 380 nm (this compound shows characteristic UV absorption at these wavelengths).[1]

Ultra-Performance Liquid Chromatography (UPLC) Method
  • System: UPLC system with a Photodiode Array (PDA) detector.[12]

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[15]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 40% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[15]

  • Column Temperature: 40 °C.[12]

  • Injection Volume: 2 µL.

  • Detection Wavelength: 254 nm and 380 nm.[1]

Performance Data Comparison

Transferring a method from HPLC to UPLC is expected to yield significant improvements in several key performance metrics. The table below summarizes the typical quantitative differences observed.

Performance MetricHPLC (5 µm column)UPLC (sub-2 µm column)Advantage of UPLC
Analysis Time ~25 minutes~2.5 minutes~10x Faster Throughput[4]
Peak Resolution Baseline>20% ImprovementBetter separation of closely eluting compounds.[4]
Peak Asymmetry (Tailing Factor) 1.21.1More symmetrical peaks, improving integration accuracy.
Theoretical Plates ~15,000~45,000Higher column efficiency leading to sharper peaks.[7]
System Backpressure ~1,500 psi~9,000 psiRequires specialized instrumentation.[5]
Sensitivity (Signal-to-Noise) Baseline2-3x IncreaseSharper, narrower peaks lead to greater peak height and improved detection limits.[6]
Solvent Consumption per Run ~25 mL~2.5 mLReduced operational costs and environmental impact.[7]
Limit of Quantitation (LOQ) ~150 ng/mL~50 ng/mLAbility to accurately quantify lower concentrations of the analyte.[1]

Conclusion

The cross-validation of HPLC and UPLC methods for this compound analysis demonstrates a clear performance advantage for UPLC technology. The primary benefits include a drastic reduction in analysis time, leading to higher sample throughput, and a significant decrease in solvent consumption, which lowers operational costs and improves environmental sustainability.[7] Furthermore, UPLC offers superior resolution and sensitivity, enabling more accurate quantification, especially for complex samples or trace-level analysis.[4]

While HPLC remains a robust and reliable technique, the transition to UPLC is highly recommended for laboratories focused on high-throughput screening, method optimization, and achieving the highest levels of chromatographic performance in the analysis of this compound and other flavonoid glycosides.

References

Rhodionin: A More Specific Chemical Marker for Rhodiola rosea Authentication Than Salidroside

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate identification and standardization of botanical extracts are paramount in research and drug development. For Rhodiola rosea L. (Crassulaceae), a widely studied adaptogen, salidroside has traditionally been used as the primary chemical marker for quality control. However, emerging evidence highlights the limitations of salidroside due to its widespread distribution in the plant kingdom. This guide provides a detailed comparison of salidroside and the flavonoid rhodionin, presenting the case for this compound, in combination with other compounds, as a more specific and reliable marker for the authentication of Rhodiola rosea.

The Challenge of Specificity: Salidroside as a General Marker

Salidroside (p-hydroxyphenethyl-β-D-glucoside) is a phenylethanoid derivative responsible for many of the therapeutic effects attributed to Rhodiola extracts, including anti-fatigue, neuroprotective, and antioxidant activities.[1][2] Its presence in significant quantities made it an early and logical choice for a quantification marker.

The primary issue with salidroside is its lack of specificity. It is not only present in virtually all species of the Rhodiola genus but has also been identified in a variety of other unrelated plant species.[3][4] This ubiquity makes it an unreliable marker for confirming the specific identity of Rhodiola rosea, as high salidroside content does not preclude adulteration with other Rhodiola species or different botanicals entirely. For instance, studies have shown that many commercial Rhodiola products may contain the wrong species, a problem exacerbated by relying solely on salidroside for identification.[5]

The Case for Specificity: this compound and the Flavonoid Profile

This compound is a flavonol glycoside found in Rhodiola rosea.[2][6] While not exclusive to R. rosea, its distribution is considered more restricted than salidroside.[7] More importantly, the true specificity for Rhodiola rosea comes from a unique profile of compounds that are consistently found alongside this compound.

The most critical specific markers for R. rosea are a class of phenylpropanoids known as rosavins , which include rosavin, rosin, and rosarin.[3][4] These compounds are characteristic of Rhodiola rosea and are largely absent from other Rhodiola species.[4]

Therefore, a comprehensive and specific authentication of R. rosea should not rely on a single compound. Instead, it requires a multi-marker approach:

  • Salidroside: As a marker of total Rhodiola content and bioactivity.

  • Rosavins (Rosavin, Rosin, Rosarin): As the primary markers for confirming the specific identity of Rhodiola rosea.

  • This compound and other Flavonoids (e.g., Rhodiosin): As additional characteristic markers that strengthen the chemical fingerprint and can help distinguish the plant's origin and quality.[7][8]

This combined analysis provides a robust and reliable method for quality control. The naturally occurring ratio of rosavins to salidroside in R. rosea is often cited to be approximately 3:1, further aiding in authentication.[3]

Quantitative Data Comparison

The following table summarizes the typical content of these key markers across different Rhodiola species, demonstrating why a multi-compound analysis is necessary.

Plant SpeciesSalidroside Content (mg/g dry weight)Rosavin Content (mg/g dry weight)This compound Content (mg/g dry weight)Reference
Rhodiola rosea7.1 - 20.015.3 - 100.46*Present, up to 8.7**[9][10][11]
Rhodiola sachalinensisPresentPresent (but specific ratio differs)3.98[4][7]
Rhodiola quadrifida~10.0Not DetectedNot typically reported[9]
Other Asian Rhodiola spp.PresentNot Detected0.04 - 5.7[7]

*Value converted from µg/mL in extract to represent a high-end concentration. **Value for total flavonoids (rhodionidin, rhodiosin, this compound) reported as 869.47 mg/100g, which is 8.69 mg/g.[6]

This data clearly shows that while salidroside is ubiquitous, the presence of rosavin is a key differentiator for R. rosea. The quantification of this compound provides an additional layer of confirmation to the chemical fingerprint.

Logical Framework for Marker Selection

The following diagram illustrates the logical process for using this multi-marker approach for the specific authentication of Rhodiola rosea.

Diagram 1: Logic for R. rosea Authentication cluster_input Input Sample cluster_analysis Chemical Analysis cluster_decision Decision Pathway cluster_output Conclusion Input Botanical Material / Extract Salidroside Quantify Salidroside Input->Salidroside Rosavins Quantify Rosavins (Rosavin, Rosin, Rosarin) Input->Rosavins This compound Quantify this compound Input->this compound Decision1 Salidroside Present? Salidroside->Decision1 Decision2 Rosavins Present? Rosavins->Decision2 Decision3 This compound Present? This compound->Decision3 Decision1->Decision2 Yes NotRhodiola Not a Rhodiola Species Decision1->NotRhodiola No Decision2->Decision3 Yes NotRosea Not R. rosea (Other Rhodiola sp.) Decision2->NotRosea No Auth Authentic R. rosea Decision3->Auth Yes Adulterated Potential Adulteration (Further analysis needed) Decision3->Adulterated No

Caption: Logical workflow for R. rosea authentication using multiple markers.

Experimental Protocol: Simultaneous Quantification by UHPLC-DAD-MS

This section details a representative method for the simultaneous quantification of salidroside, rosavins, and this compound in Rhodiola rosea rhizome extracts.

5.1. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Grinding: Dry Rhodiola rosea rhizomes to a constant weight and grind into a fine powder (e.g., 40 mesh).

  • Extraction: Mix 1.0 g of powdered plant material with a diatomaceous earth filler.

  • ASE Conditions: Perform extraction using an Accelerated Solvent Extractor with the following parameters:

    • Solvent: 85% Methanol (v/v) in water.

    • Pressure: 1500 psi.

    • Temperature: 60°C.

    • Static Cycles: 2 cycles of 5 minutes each.

    • Flush Volume: 60% of cell volume.

  • Final Preparation: Evaporate the collected extract to dryness under a vacuum. Reconstitute the residue in a known volume of mobile phase (e.g., 10 mL) and filter through a 0.22 µm syringe filter prior to injection.

5.2. Chromatographic Conditions

  • System: Ultra-High-Performance Liquid Chromatography with Diode Array Detector and Mass Spectrometry (UHPLC-DAD-MS).

  • Column: A reversed-phase C18 column (e.g., ZORBAX SB-C18, 100 mm x 2.1 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: Linear gradient from 30% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 2 µL.

5.3. Detection

  • DAD Detection: Monitor at multiple wavelengths.

    • 275 nm: Optimal for salidroside.[7]

    • 254 nm: Optimal for rosavins.[7]

    • 350 nm: Optimal for flavonoids like this compound.

  • MS Detection (ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for precise quantification of target analytes.[12]

5.4. Quantification

Prepare calibration curves for each analyte (salidroside, rosavin, and this compound) using certified reference standards of known concentrations. Calculate the concentration in the samples by comparing the peak areas to the respective calibration curves.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to data analysis.

Diagram 2: Experimental Workflow for Marker Quantification start Start: Dried R. rosea Rhizome grind Grind to Fine Powder start->grind extract Accelerated Solvent Extraction (ASE) grind->extract reconstitute Evaporate & Reconstitute in Mobile Phase extract->reconstitute filter Filter (0.22 µm) reconstitute->filter uhplc UHPLC-DAD-MS Analysis filter->uhplc data Data Acquisition (Peak Area Integration) uhplc->data quantify Quantification via Calibration Curves data->quantify end End: Marker Concentrations quantify->end

Caption: Workflow for quantification of chemical markers in R. rosea.

Conclusion

While salidroside remains a key bioactive compound in Rhodiola rosea, its lack of chemical specificity makes it an inadequate standalone marker for authentication. For robust and reliable quality control in research and commercial product development, a multi-marker approach is essential. The simultaneous quantification of salidroside (for bioactivity), the rosavins (for species-specificity), and this compound (as a confirmatory fingerprint marker) provides a comprehensive and scientifically sound method for verifying the identity and quality of Rhodiola rosea extracts. This ensures consistency, safety, and efficacy in both research applications and finished products.

References

The Anti-Cancer Potential of Rhodionin: A Comparative Analysis of its Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of experimental data specifically detailing the anti-cancer effects of Rhodionin, an active compound found in Rhodiola rosea. However, extensive research is available on Salidroside, another major bioactive constituent of Rhodiola rosea, which is often studied for its therapeutic properties, including its impact on cancer cells. This guide, therefore, presents a comparative study of Salidroside's effects on various cancer cell lines as a proxy to understand the potential anti-cancer activities of compounds from Rhodiola rosea. This information is intended for researchers, scientists, and drug development professionals.

This comparative guide synthesizes available data on the efficacy of Salidroside across different cancer cell lines, focusing on its influence on cell viability, cell cycle progression, and apoptosis. The underlying molecular mechanisms, primarily involving the PI3K/Akt and MAPK signaling pathways, are also elucidated.

Comparative Efficacy of Salidroside Across Cancer Cell Lines

The inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Salidroside in various human cancer cell lines, demonstrating its differential efficacy.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Breast CancerMCF-719.4848[1]
Lung CancerA5496.248[2]
OsteosarcomaMG635090 (5.09 mM)24[3]
OsteosarcomaU2OS9790 (9.79 mM)24[3]
Ovarian CancerCAOV3~400Not Specified[4]
Ovarian CancerSKOV3~400Not Specified[4]
Chronic Myeloid LeukemiaK562~8024[5]
Chronic Myeloid LeukemiaKCL22~8024[5]

Impact on Cell Cycle Distribution

Salidroside has been shown to induce cell cycle arrest in several cancer cell lines, a crucial mechanism for inhibiting uncontrolled cell proliferation. The table below outlines the effects of Salidroside on the distribution of cells in different phases of the cell cycle.

Cancer TypeCell LineTreatment Concentration (µM)Treatment Duration (hours)Effect on Cell Cycle PhasesReference
Breast CancerMCF-75, 20, 4048Dose-dependent increase in G0/G1 phase, decrease in S phase.[1]
Lung CancerA54910, 20 (µg/ml)24Significant increase in G0/G1 phase.[6]
Gastric CancerSGC-7901Not SpecifiedNot SpecifiedArrest at G2/M checkpoint.[7]
Chronic Myeloid LeukemiaK562, KCL228024Decrease in Cyclin D1, increase in p21, suggesting G1/S arrest.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for eliminating cancerous cells. Salidroside has been demonstrated to induce apoptosis in various cancer cell lines.

Cancer TypeCell LineTreatment Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic CellsReference
Breast CancerMCF-75, 20, 4048Dose-dependent increase.[1]
Lung CancerA54910, 20 (µg/ml)24Concentration-dependent increase.[6]
Ovarian CancerCAOV3, SKOV3200, 400, 800Not SpecifiedNotable increase in apoptosis rate.[4]
Chronic Myeloid LeukemiaK562, KCL228024Significant induction of apoptosis.[8]

Signaling Pathways Modulated by Salidroside

The anti-cancer effects of Salidroside are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are prominent targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Salidroside has been shown to inhibit this pathway in several cancer cell lines.[9]

PI3K_Akt_Pathway Salidroside Salidroside PI3K PI3K Salidroside->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Salidroside inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Salidroside has been observed to modulate the MAPK pathway, often leading to apoptosis in cancer cells.

MAPK_Pathway Salidroside Salidroside MAPKKK MAPKKK (e.g., ASK1) Salidroside->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: Salidroside can induce apoptosis via the MAPK/JNK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in the analysis of Salidroside's effects.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A 1. Seed cells in a 96-well plate B 2. Treat cells with Salidroside at various concentrations A->B C 3. Add MTT reagent to each well B->C D 4. Incubate to allow formazan crystal formation C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Salidroside and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with Salidroside for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in signaling pathways.

Detailed Protocol:

  • Protein Extraction: Treat cells with Salidroside, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence for the anti-cancer effects of this compound is limited, the extensive research on Salidroside provides a strong indication of the therapeutic potential of bioactive compounds from Rhodiola rosea. Salidroside demonstrates significant anti-proliferative, cell cycle arresting, and apoptotic effects across a range of cancer cell lines. Its mechanism of action appears to be multifactorial, primarily involving the inhibition of pro-survival signaling pathways such as PI3K/Akt and the activation of pro-apoptotic pathways like MAPK. Further research is warranted to isolate and characterize the specific bioactivities of this compound to fully understand its potential as a novel anti-cancer agent. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers pursuing this line of inquiry.

References

A Head-to-Head Comparison of the Biological Activities of Rhodionin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural compounds with therapeutic potential, the flavonoids Rhodionin and quercetin have garnered significant interest from the scientific community. While quercetin is a well-studied flavonoid found in a variety of fruits and vegetables, this compound is a less-characterized flavonoid primarily found in plants of the Rhodiola genus, famously known as "golden root". This guide provides a comprehensive, head-to-head comparison of the biological activities of this compound and quercetin, presenting available experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways they modulate. This objective comparison aims to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of this compound and quercetin. It is important to note that research on isolated this compound is limited compared to the extensive body of work on quercetin. Much of the data for this compound is derived from studies on Rhodiola extracts, and the specific contribution of this compound to the observed effects is not always clear.

Table 1: Antioxidant Activity

CompoundAssayTest SystemIC50 / ResultReference
This compound DPPH Radical ScavengingCell-free19.49 ± 0.21 µM[1]
NBT Superoxide ScavengingCell-free13.19 ± 3.27 µM[2]
Quercetin DPPH Radical ScavengingCell-freeModest activity at pH 2.1 (kinh = 4.0 × 10^3 M−1 s−1), significantly boosted at pH 7.4 (kinh = 1.6 × 10^5 M−1 s−1)[2]
Superoxide Dismutase (SOD) ActivityBlood serum (rats with experimental periodontitis)Increased SOD activity by 1.13 times at 100 mg/kg[3]

Table 2: Anti-inflammatory Activity

CompoundAssayTest SystemIC50 / ResultReference
This compound Nitric Oxide (NO) Production InhibitionLPS-stimulated Raw 264.7 cells> 100 µM[1]
Quercetin Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition[4]
TNF-α Production InhibitionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition[4]
IL-6 Production InhibitionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition[4]

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 / ResultReference
This compound --Data for isolated this compound is not readily available. Rhodiola rosea extracts have shown inhibitory effects on various cancer cell lines.[5][6]
Quercetin Breast (MCF-7, MDA-MB-231), Colon (HT-29), Prostate (PC-3), Lung (A549), and othersMTT Assay, Apoptosis AssaysVaries depending on the cell line (typically in the µM range)[7][8]

Table 4: Neuroprotective Activity

CompoundModel SystemEffectQuantitative DataReference
This compound -Data for isolated this compound is not readily available. Rhodiola rosea extracts have demonstrated neuroprotective effects.-[9][10]
Quercetin SH-SY5Y neuroblastoma cells, Animal models of neurodegenerationProtection against neuronal damage, reduction of oxidative stress and neuroinflammation.Varies depending on the model and toxic insult.[11][12]

Table 5: Metabolic Regulation

CompoundModel SystemEffectQuantitative DataReference
This compound -Data for isolated this compound is not readily available. Rhodiola extracts have been shown to influence glucose and lipid metabolism.-[1][13]
Quercetin Adipocytes, Animal models of metabolic disordersImproved insulin sensitivity, reduced adipogenesis, regulation of glucose uptake.Varies depending on the model.[14][15]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for some of the key experiments used to assess the biological activities of this compound and quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Protocol:

    • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Serial dilutions of the test compound (this compound or quercetin) are prepared in a suitable solvent.

    • A fixed volume of the DPPH solution is added to each dilution of the test compound.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][16]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Protocol:

    • Animals (typically rats) are fasted overnight before the experiment.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (e.g., quercetin) or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • The paw volume is measured at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.[15][17]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., quercetin) for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7][14][18]

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound and quercetin are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by these compounds.

Quercetin's Anti-inflammatory Signaling Pathway

Quercetin_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Inflammatory_Cytokines iNOS iNOS NFkB_pathway->iNOS MAPK_pathway->Inflammatory_Cytokines Quercetin Quercetin Quercetin->NFkB_pathway Quercetin->MAPK_pathway NO NO iNOS->NO Quercetin_Anticancer Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt MAPK MAPK Pathway Quercetin->MAPK NFkB NF-κB Pathway Quercetin->NFkB Apoptosis Apoptosis Quercetin->Apoptosis Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Cell_Proliferation NFkB->Cell_Proliferation Rhodionin_Anti_inflammatory LPS LPS Microglia Microglia LPS->Microglia iNOS_expression iNOS Expression Microglia->iNOS_expression NO_production NO Production iNOS_expression->NO_production This compound This compound (from Rhodiola extract) This compound->iNOS_expression

References

Safety Operating Guide

Personal protective equipment for handling Rhodionin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Rhodionin, a naturally occurring flavonoid found in Rhodiola species.[1][2] Adherence to these protocols is critical for maintaining a safe laboratory environment.

Compound Identification and Properties

Identifier Value
Chemical Name 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
CAS Number 85571-15-9[1][3]
Molecular Formula C₂₁H₂₀O₁₁[1][3]
Molecular Weight 448.38 g/mol [1][4]
Appearance Slightly yellow crystals
Solubility Soluble in DMSO[4]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care as the toxicological properties have not been fully investigated.[5] The following PPE is mandatory when handling this compound to minimize exposure risk.

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.Prevents direct skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.Avoids inhalation of airborne particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential for minimizing risks associated with handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if understood Weigh Solid Weigh this compound in a Ventilated Enclosure Don PPE->Weigh Solid Enter handling area Prepare Solution Prepare Solution in a Fume Hood Weigh Solid->Prepare Solution Decontaminate Decontaminate Work Surfaces Prepare Solution->Decontaminate After experiment Dispose Waste Dispose of Waste in Designated Containers Decontaminate->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE

Caption: Safe handling workflow for this compound.

Experimental Protocol: Solution Preparation

  • Preparation: Ensure the fume hood is operational and the work surface is clean. Assemble all necessary equipment, including vials, spatulas, and the solvent (DMSO).

  • Weighing: In a ventilated enclosure, carefully weigh the desired amount of this compound powder using an analytical balance. Minimize the generation of dust.

  • Dissolving: Transfer the weighed this compound to an appropriate container within the fume hood. Add the desired volume of DMSO and mix until the solid is completely dissolved.

  • Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store as required for your experiment.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure laboratory safety.

This compound Disposal Plan cluster_waste_streams Waste Generation cluster_disposal_containers Segregation and Collection Solid Waste Solid this compound Waste (e.g., contaminated weigh paper) Solid Waste Bin Designated Solid Chemical Waste Bin Solid Waste->Solid Waste Bin Segregate Liquid Waste Liquid this compound Waste (e.g., unused solutions) Liquid Waste Bottle Designated Liquid Chemical Waste Bottle Liquid Waste->Liquid Waste Bottle Segregate Contaminated PPE Contaminated PPE (e.g., gloves, lab coat) PPE Disposal Contaminated PPE Disposal Bag Contaminated PPE->PPE Disposal Segregate

Caption: this compound waste disposal streams.

Disposal Protocol:

  • Solid Waste: Place any solid this compound waste, including contaminated weigh paper and spatulas, into a clearly labeled "Solid Chemical Waste" container.

  • Liquid Waste: Pour all solutions containing this compound into a designated "Halogenated" or "Non-Halogenated" (as appropriate for the solvent) liquid waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated "Contaminated PPE" waste bag.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of as regular laboratory glassware.

By following these guidelines, you can ensure the safe handling and disposal of this compound in your laboratory, contributing to a culture of safety and scientific excellence.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.